PARPYnD
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C34H31N9O3 |
|---|---|
Poids moléculaire |
613.7 g/mol |
Nom IUPAC |
3-(3-but-3-ynyldiazirin-3-yl)-N-[5-cyano-6-[4-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-3-pyridinyl]propanamide |
InChI |
InChI=1S/C34H31N9O3/c1-2-3-12-34(40-41-34)13-11-30(44)37-26-20-25(21-35)31(36-22-26)42-14-16-43(17-15-42)33(46)24-8-6-7-23(18-24)19-29-27-9-4-5-10-28(27)32(45)39-38-29/h1,4-10,18,20,22H,3,11-17,19H2,(H,37,44)(H,39,45) |
Clé InChI |
ZYWZRMXOMDKHKX-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC1(N=N1)CCC(=O)NC2=CC(=C(N=C2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)C#N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of PARPYnD: A Technical Guide to PARP Inhibition
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Poly (ADP-ribose) Polymerase (PARP) inhibitors, with a focus on the conceptual therapeutic agent PARPYnD. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA repair pathway research.
Introduction to PARP and its Role in DNA Repair
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular response to DNA damage.[1][2] The most abundant and well-studied member, PARP1, acts as a DNA damage sensor.[2] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins.[2][3] This PARylation process serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate the repair of the SSB through the Base Excision Repair (BER) pathway.[2][4]
Mechanism of Action of this compound
This compound, as a representative PARP inhibitor, exerts its cytotoxic effects primarily through two interconnected mechanisms: catalytic inhibition and PARP trapping.
Catalytic Inhibition
PARP inhibitors, including the conceptual this compound, are structural analogs of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes.[4] By competitively binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR chains.[4] This blockade of PARylation inhibits the recruitment of the necessary DNA repair machinery to the site of single-strand breaks.[3][4] Consequently, unrepaired SSBs can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[1]
PARP Trapping
A crucial aspect of the mechanism of action for many potent PARP inhibitors is "PARP trapping." This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, effectively trapping the enzyme on the DNA at the site of the break.[3][5] The trapped PARP-DNA complex is itself a bulky lesion that obstructs DNA replication and transcription, leading to the formation of DSBs.[5] The potency of PARP trapping has been shown to correlate with the cytotoxicity of the inhibitor.
Synthetic Lethality
The principle of synthetic lethality is central to the therapeutic application of PARP inhibitors like this compound.[1] In cancer cells with pre-existing defects in the Homologous Recombination (HR) pathway for DSB repair, such as those with mutations in the BRCA1 or BRCA2 genes, the accumulation of DSBs caused by PARP inhibition is particularly lethal.[1] Normal cells, with functional HR pathways, can tolerate the DSBs generated by PARP inhibitors and are therefore less sensitive to their effects.[1]
Signaling Pathways
The mechanism of this compound is intricately linked with several key DNA repair and cell fate signaling pathways.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. PARP assay [assay-protocol.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
PARPYnD: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PARPYnD is a novel, cell-active photoaffinity probe designed for the study of poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] Its development has provided a powerful tool for profiling the engagement of PARP inhibitors within a cellular context, enabling the identification of both on-target and novel off-target interactions. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and experimental applications of this compound, offering researchers the necessary information to leverage this probe in their own studies.
Discovery and Design Rationale
The discovery of this compound was born out of the need for chemical tools to profile the engagement of PARP inhibitors in live cells. The design strategy was centered on modifying a known potent triple PARP1/2/6 inhibitor, AZ9482, which is known to induce multipolar spindle (MPS) formation in breast cancer cells. The core concept was to create a photoaffinity-based probe (AfBP) that retains the biological activity and binding profile of the parent compound while incorporating a photoreactive group for covalent crosslinking to target proteins upon UV irradiation, and a handle for subsequent enrichment and identification.
The structure of this compound was rationally designed based on the co-crystal structure of a related inhibitor with PARP1. Key considerations included:
-
Retention of Core Binding Elements: The phthalazinone core, crucial for interaction with the nicotinamide binding pocket of PARP enzymes, was maintained.
-
Introduction of a Photoreactive Moiety: A diazirine group was chosen as the photoreactive element due to its small size and efficient photo-crosslinking upon UV activation.
-
Inclusion of an Enrichment Handle: An alkyne group was incorporated to serve as a bioorthogonal handle for "click" chemistry, allowing for the attachment of a reporter tag (e.g., biotin) for affinity purification of crosslinked proteins.
The final structure of this compound is 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-[5-cyano-6-(4-{3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazin-1-yl)pyridin-3-yl]propanamide.
Synthesis Pathway
The synthesis of this compound is a multi-step process. The detailed synthetic route is outlined below.
References
An In-Depth Technical Guide to the In Vitro Effects of PARP Inhibition on Cell Lines, Featuring PARPYnD as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Poly (ADP-ribose) polymerase (PARP) inhibitors on various cell lines. While direct data on the cellular effects of PARPYnD are limited due to its specific function, this document contextualizes its role as a potent photoaffinity probe for studying PARP enzymes. The guide will delve into the mechanism of action of PARP inhibitors, present quantitative data from studies on established PARP inhibitors, detail relevant experimental protocols, and provide visualizations of key pathways and workflows.
Introduction to PARP and PARP Inhibitors
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP1, in particular, is a key sensor of single-strand DNA breaks (SSBs). Upon detecting a break, PARP1 synthesizes long chains of poly (ADP-ribose) (PAR) on itself and other proteins, which recruits the machinery needed for DNA repair.[2][3]
PARP inhibitors (PARPis) are a class of targeted cancer therapies that block the enzymatic activity of PARP.[1][3] Their primary mechanism of action in cancer therapy is through a concept known as synthetic lethality .[1][3][4] In cancer cells that have mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand DNA breaks (DSBs) is already compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degrade into more lethal DSBs during DNA replication.[1][2] The combination of a deficient HR pathway and an inhibited PARP pathway leads to genomic instability and ultimately, cell death.[1][3][4]
This compound: A Photoaffinity Probe for PARP
This compound is a potent photoaffinity probe for PARP enzymes, with IC50 values of 38 nM for PARP1, 6 nM for PARP2, and 230 nM for PARP6.[5][6] Unlike therapeutic PARP inhibitors, this compound is designed as a chemical biology tool.[7][8]
What is a Photoaffinity Probe?
Photoaffinity probes, or photoaffinity labels (PALs), are specialized molecules used to identify and study interactions between small molecules and their protein targets.[9][10][11] They contain a photoreactive group (in the case of this compound, a diazirine) that, upon exposure to UV light, forms a highly reactive species.[11][12] This allows the probe to form a covalent bond with nearby amino acid residues on its target protein, effectively "trapping" the interaction for later analysis, such as through mass spectrometry.[11]
This compound can be used to:
-
Fluorescently label PARP1 and PARP2 within cells.[6]
-
Profile the on- and off-target interactions of other PARP inhibitors.[7]
-
Investigate the cellular mechanisms of PARP-related processes.
Quantitative Data: In Vitro Effects of PARP Inhibitors on Cell Lines
The following tables summarize the in vitro efficacy of several well-established PARP inhibitors across a range of cancer cell lines. This data is representative of the kind of quantitative analysis performed to evaluate these compounds.
Table 1: IC50 Values of Olaparib in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | Olaparib IC50 (µM) |
| Ewing Sarcoma Lines | Ewing Sarcoma | Not Specified | ≤ 1.5 |
| Medulloblastoma Lines | Medulloblastoma | Not Specified | ≤ 2.4 |
| LNCaP | Prostate Cancer | PTEN-deficient | Not Specified |
| PC-3 | Prostate Cancer | PTEN-deficient | Not Specified |
| FKO1 | Prostate Cancer | PTEN-deficient | Not Specified |
| MCF-7 | Breast Cancer | BRCA wild-type | Not Specified |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | Not Specified |
| MDA-MB-468 | Breast Cancer | BRCA wild-type | Not Specified |
Data sourced from studies on pediatric solid tumors and breast cancer cell lines.[13][14]
Table 2: IC50 Values of Rucaparib in Ovarian Cancer Cell Lines
| Cell Line | Histologic Subtype | BRCA1/2 Status | Rucaparib IC50 (µM) |
| COLO704 | Not Specified | Not Specified | 2.5 |
| UWB1.289 | Not Specified | BRCA1 mutant | 0.375 |
| UWB1.289+BRCA1 | Not Specified | BRCA1 wild-type | 5.430 |
Rucaparib demonstrates significantly higher potency in BRCA1-mutant cells compared to their wild-type counterparts, highlighting the principle of synthetic lethality. IC50 values varied significantly across a panel of 39 ovarian cancer cell lines, with some exceeding 15 µM.[15][16][17]
Table 3: IC50 Values of Talazoparib in BRCA-Deficient Cell Lines
| Cell Line | Cancer Type | BRCA Status | Talazoparib IC50 (µM) |
| MX-1 | Breast Cancer | BRCA1-deficient | 0.015 |
| Capan-1 | Pancreatic Cancer | BRCA2-deficient | 0.003 |
| BT-20 | Breast Cancer | BRCA wild-type | 91.6 |
| MDA-MB-468 | Breast Cancer | BRCA wild-type | 1000 |
Talazoparib is noted for its high potency in trapping PARP on DNA, leading to cytotoxicity in BRCA-deficient models.[18][19] The significant difference in IC50 values between BRCA-deficient and wild-type cell lines is evident.[18][20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core signaling pathway of PARP inhibition and a typical experimental workflow for assessing the in vitro effects of a PARP inhibitor.
Figure 1: PARP Inhibition Signaling Pathway
Figure 2: Experimental Workflow for In Vitro PARP Inhibitor Testing
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the in vitro effects of PARP inhibitors.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the PARP inhibitor in culture medium. Remove the old medium from the wells and add the medium containing the inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).
-
AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the well volume) to each well.[21]
-
Incubation: Incubate for an additional 4-6 hours, protected from light. Metabolically active cells will convert the resazurin in the reagent to the fluorescent resorufin.
-
Measurement: Measure the fluorescence using a microplate reader (e.g., excitation at 544 nm, emission at 590 nm).[21]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
This protocol detects the cleavage of PARP, a hallmark of apoptosis.
-
Cell Treatment and Lysis: Culture cells to ~80% confluency in 6-well plates. Treat with the PARP inhibitor at a desired concentration (e.g., IC50 value) for a set time (e.g., 24-48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS, then lyse them using RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP-1 (recognizing the 89 kDa fragment) overnight at 4°C.[22][23][24] A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The presence of the 89 kDa fragment indicates PARP cleavage and apoptosis.[25][26]
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PARP inhibitors can cause cell cycle arrest, typically in the G2/M phase.[14][27]
-
Cell Treatment: Seed cells in 6-well plates and treat with the PARP inhibitor for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C overnight.[28]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[28][29]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[28][30]
Conclusion
PARP inhibitors represent a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination. Understanding their in vitro effects through rigorous quantitative assays is fundamental to their development and clinical application. While this compound is not a therapeutic agent itself, it serves as a powerful tool for researchers, enabling precise investigation of PARP engagement and the identification of on- and off-target effects of novel inhibitors. The protocols and data presented in this guide provide a foundational framework for professionals in the field to design, execute, and interpret experiments aimed at elucidating the complex cellular responses to PARP inhibition.
References
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic lethality by PARP inhibitors: new mechanism uncovered based on unresolved transcription-replication conflicts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | PARP photoaffinity probe | Probechem Biochemicals [probechem.com]
- 9. Photoaffinity probes [chomixbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 12. Photoaffinity Compounds - Enamine [enamine.net]
- 13. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 23. youtube.com [youtube.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 29. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 30. aacrjournals.org [aacrjournals.org]
In Vivo Studies of PARP Inhibitors: A Technical Overview in the Absence of Specific Data for PARPYnD
A comprehensive search for in vivo studies, mechanism of action, preclinical data, and clinical trials related to a specific PARP inhibitor denoted as "PARPYnD" did not yield any publicly available information. This suggests that "this compound" may be a hypothetical compound, an internal designation not yet in the public domain, or a very recent discovery with no published data.
Therefore, this guide will provide a general framework for in vivo studies of PARP (Poly (ADP-ribose) polymerase) inhibitors in animal models, based on established research in the field. The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this class of therapeutic agents. It is crucial to note that the data, protocols, and pathways described are representative of PARP inhibitors as a class and are not specific to "this compound".
The Role of PARP in DNA Repair and Cancer Therapy
PARP enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). When an SSB occurs, PARP binds to the damaged site and synthesizes a poly (ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins. Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs).
In cancer cells with deficiencies in homologous recombination (HR) repair, a major pathway for error-free DSB repair, the accumulation of DSBs following PARP inhibition leads to synthetic lethality and cell death. This is the primary mechanism of action for PARP inhibitors in tumors with mutations in genes like BRCA1 and BRCA2.[1]
Preclinical In Vivo Evaluation of PARP Inhibitors
Animal models are indispensable for evaluating the efficacy and safety of novel PARP inhibitors before they can be tested in humans.[2] The most common approach involves the use of xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice.[2][3]
Common Animal Models in PARP Inhibitor Research
| Animal Model | Description | Common Applications |
| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines with known genetic backgrounds (e.g., BRCA1/2 mutations) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude, SCID).[2] | Initial efficacy screening, dose-response studies, and investigation of mechanism of action. |
| Patient-Derived Xenografts (PDX) | Tumor fragments from a patient's cancer are directly implanted into immunodeficient mice. These models are believed to better recapitulate the heterogeneity and microenvironment of human tumors.[3] | Efficacy testing in a more clinically relevant setting, biomarker discovery, and evaluation of drug resistance mechanisms.[3] |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop tumors that mimic human cancers, often with specific mutations in DNA repair pathways. | Studying the effects of PARP inhibitors in the context of an intact immune system and spontaneous tumor development. |
| Syngeneic Models | Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background. | Evaluation of the interplay between PARP inhibitors and the immune system. |
Experimental Protocols for In Vivo Studies
Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. The following outlines a general workflow for an in vivo efficacy study of a PARP inhibitor in a xenograft model.
References
An In-Depth Pharmacological Guide to PARPYnD
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of PARPYnD, a potent photoaffinity probe for poly(ADP-ribose) polymerase (PARP) enzymes. The information is collated to serve as a foundational resource for professionals engaged in oncology research and drug development.
Core Pharmacology and Mechanism of Action
This compound is a potent inhibitor of several Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical components of the DNA damage response (DDR) system.[1] PARP inhibitors have emerged as a promising class of anticancer agents, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][3] This therapeutic strategy is based on the concept of synthetic lethality, where the simultaneous loss of two key DNA repair pathways results in cell death, while a deficiency in only one is not lethal.[3]
The primary mechanism of action for PARP inhibitors involves two key processes:
-
Catalytic Inhibition: PARP inhibitors block the catalytic activity of PARP enzymes, primarily PARP1 and PARP2.[3] These enzymes are responsible for detecting DNA single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway. Inhibition of this process leads to an accumulation of unrepaired SSBs.
-
PARP Trapping: In addition to catalytic inhibition, these agents trap the PARP enzyme on the DNA at the site of the break.[3] When the DNA replication machinery encounters these trapped PARP-DNA complexes, it leads to the formation of more cytotoxic DNA double-strand breaks (DSBs).[3]
In cancer cells with a compromised homologous recombination (HR) pathway (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[2] this compound functions as a photoaffinity probe, which allows it to covalently bind to its target enzymes upon photoactivation, making it a valuable tool for identifying and profiling target engagement within cells.[1]
Quantitative Data: In Vitro Potency
This compound demonstrates potent and selective inhibition of PARP enzymes. The following table summarizes its half-maximal inhibitory concentrations (IC50) against key PARP family members.
| Target Enzyme | IC50 (nM) |
| PARP2 | 6 |
| PARP1 | 38 |
| PARP6 | 230 |
| Data sourced from Xcess Biosciences.[1] |
Signaling Pathway and Experimental Workflow
The interaction of this compound with the DNA damage response pathway can be visualized as a multi-step process. The following diagrams illustrate the mechanism of synthetic lethality and a typical experimental workflow for utilizing a photoaffinity probe like this compound.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors like this compound.
Caption: Workflow for using this compound as a photoaffinity probe for target engagement.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. The methodologies below are based on the standard procedures used in the study that designed and profiled this compound.
In-Cell Target Profiling using Photoaffinity Labeling
-
Objective: To identify the protein targets that this compound covalently binds to within a cellular context.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured to approximately 80% confluency in appropriate media.
-
Probe Incubation: Cells are treated with this compound (typically at a concentration of 1-10 µM) and incubated for a specified period (e.g., 1-4 hours) to allow for cellular uptake and target binding.
-
Photoactivation: The culture plates are placed on ice and irradiated with UV light (e.g., 365 nm) for a short duration (e.g., 10-15 minutes) to induce the diazirine moiety on this compound to form a reactive carbene, which then covalently crosslinks to nearby protein residues.
-
Cell Lysis: Following irradiation, cells are washed with cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The lysate is then clarified by centrifugation.
-
Click Chemistry: The alkyne handle on the crosslinked this compound is used for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. An azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide) is added to the lysate along with a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA). The reaction is allowed to proceed for 1-2 hours at room temperature.
-
Enrichment and Detection:
-
For biotin-tagged proteins: The lysate is incubated with streptavidin-coated agarose beads to enrich the biotinylated proteins. After washing, the bound proteins are eluted and analyzed by SDS-PAGE followed by Western blotting with antibodies against specific PARP enzymes or by mass spectrometry for unbiased target identification.
-
For fluorescently-tagged proteins: The lysate is directly analyzed by in-gel fluorescence scanning after SDS-PAGE.
-
-
Reference: This protocol is a generalized representation based on the methodologies described in the publication by Howard RT, et al. (2020) in ACS Chemical Biology.[1]
References
The Therapeutic Potential of PARP Inhibition in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have revolutionized cancer therapy, are now emerging as a promising therapeutic avenue for a range of neurodegenerative diseases (PARPYnD). Extensive preclinical evidence highlights the pivotal role of PARP-1, a key DNA damage sensor and signaling molecule, in the pathobiology of Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS). Overactivation of PARP-1 in response to neuronal damage triggers a cascade of detrimental events, including energy failure, neuroinflammation, and programmed cell death. This technical guide provides an in-depth analysis of the therapeutic potential of PARP inhibitors in neurodegeneration, summarizing key preclinical findings, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
The Role of PARP-1 in Neurodegeneration
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair and genomic stability.[1] In the context of neurodegenerative diseases, the accumulation of misfolded proteins such as amyloid-beta (Aβ) and tau in AD, alpha-synuclein (α-syn) in PD, and mutant huntingtin (mHtt) in HD, as well as other cellular stressors, leads to significant DNA damage and the overactivation of PARP-1.[2][3]
This hyperactivation initiates a cascade of downstream events that contribute to neuronal demise:
-
Parthanatos: A form of programmed cell death distinct from apoptosis, driven by the accumulation of poly(ADP-ribose) (PAR) polymers, the product of PARP-1 activity. PAR polymers translocate to the mitochondria, leading to the release of Apoptosis-Inducing Factor (AIF), which then moves to the nucleus to induce large-scale DNA fragmentation and cell death.[4][5]
-
Neuroinflammation: PARP-1 acts as a transcriptional co-activator for pro-inflammatory genes, notably through the NF-κB signaling pathway.[6] In microglia, the brain's resident immune cells, PARP-1 activation enhances the expression of inflammatory cytokines like TNF-α and IL-1β, creating a neurotoxic environment.[2][6]
-
Energy Crisis: The synthesis of PAR polymers by PARP-1 consumes large quantities of NAD+, a critical coenzyme for cellular metabolism. Depletion of NAD+ impairs mitochondrial function and ATP production, leading to an energy crisis within the neuron.
-
Protein Aggregation: Emerging evidence suggests a direct link between PARP-1 activity and the aggregation of key pathological proteins. PAR can directly interact with and modify the aggregation kinetics of proteins like α-synuclein and TDP-43, a protein implicated in ALS.[7][8]
Preclinical Evidence for PARP Inhibitors in Neurodegenerative Disease Models
A growing body of preclinical research demonstrates the neuroprotective effects of various PARP inhibitors in cellular and animal models of neurodegeneration. These studies provide a strong rationale for their clinical investigation.
Alzheimer's Disease (AD)
In models of AD, PARP inhibitors have been shown to mitigate key pathological features. For instance, in Drosophila models of AD, treatment with the PARP inhibitors olaparib and MC2050 led to a significant extension of lifespan and improved motor function.[9] Furthermore, these inhibitors were associated with a notable decrease in Aβ42 aggregates.[9]
| PARP Inhibitor | Animal Model | Key Quantitative Findings | Reference |
| Olaparib | Drosophila model of AD | Significantly extended lifespan and improved climbing ability. | [9] |
| MC2050 | Drosophila model of AD | Significantly extended lifespan and improved climbing ability; significant decrease in Aβ42 aggregates. | [9] |
Parkinson's Disease (PD)
In vitro models of PD have demonstrated that PARP inhibitors can protect dopaminergic neurons from cell death induced by toxins like MPP+ and α-synuclein fibrils.[10] Treatment with PARP inhibitors such as rucaparib and veliparib has been shown to reduce α-synuclein aggregation and neurotoxicity in primary neuron cultures.[3] A study in mice demonstrated the potential of repurposed PARP-1 inhibitors to reverse neuronal cell death induced by aggregated α-synuclein.[4]
| PARP Inhibitor | Model System | Key Quantitative Findings | Reference |
| Rucaparib, Veliparib | Primary neuron cultures with α-synuclein fibrils | Reduced α-synuclein aggregation, spreading, and neurotoxicity. | [3] |
| Panel of PARP-1 inhibitors | In vitro MPP+ and α-synuclein models | Compound-dependent ameliorating effects on cytotoxicity. | [10] |
Huntington's Disease (HD)
In the R6/2 mouse model of HD, the PARP-1 inhibitor INO-1001 demonstrated significant neuroprotective effects.[11] Treated mice exhibited a longer lifespan and less severe neurological dysfunction compared to vehicle-treated controls.[11] Histological analysis confirmed a reduction in striatal atrophy and neuronal intranuclear inclusions.[11] Specifically, the density of striatal neurons in R6/2 mice treated with INO-1001 was significantly greater than in untreated R6/2 mice (P<0.001).[5] Treatment with INO-1001 also led to a statistically significant increase in the levels of pCREB (P<0.0001) and BDNF (P<0.0001) in the striatum of R6/2 mice compared to vehicle-treated animals, suggesting a restoration of crucial neuroprotective pathways.[12]
| PARP Inhibitor | Animal Model | Key Quantitative Findings | Reference |
| INO-1001 | R6/2 mouse model | Increased lifespan; improved neurological function; significantly greater density of striatal neurons (P<0.001); significantly increased striatal pCREB (P<0.0001) and BDNF (P<0.0001) levels. | [5][11][12] |
Amyotrophic Lateral Sclerosis (ALS)
In cellular models of ALS, the PARP inhibitor veliparib was shown to effectively reduce the aggregation of TDP-43, a protein central to ALS pathology, and prevent neuronal death in primary rat spinal cord cultures.[13] Studies in C. elegans models of ALS have shown that both genetic and pharmacological inhibition of PARP-1 and PARP-2 reduces axonal degeneration and improves motor phenotypes.[14]
| PARP Inhibitor | Model System | Key Quantitative Findings | Reference |
| Veliparib | In vitro TDP-43 models | Reduced stress-induced accumulation of TDP-43 in the cytoplasm of mammalian cells and lessened nerve cell death in primary rat motor neuron cultures. | [13] |
Key Signaling Pathways
The therapeutic rationale for PARP inhibitors in neurodegeneration is rooted in their ability to modulate key signaling pathways that are dysregulated in these diseases.
Parthanatos: The PARP-1-Mediated Cell Death Pathway
Parthanatos is a distinct form of programmed cell death initiated by the hyperactivation of PARP-1. The following diagram illustrates the key steps in this pathway.
PARP-1 and NF-κB Mediated Neuroinflammation
PARP-1 plays a crucial role in amplifying the neuroinflammatory response by acting as a co-activator for the transcription factor NF-κB in microglia. This leads to the production of neurotoxic inflammatory mediators.
Experimental Protocols
Reproducible and well-defined experimental protocols are essential for the preclinical evaluation of PARP inhibitors. Below are detailed methodologies for key experiments cited in this compound research.
Morris Water Maze for Cognitive Assessment in AD Mouse Models
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory, which are impaired in AD.
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) at 22-24°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one of the four quadrants. Visual cues are placed around the room.
-
Acquisition Phase (5-7 days):
-
Mice are given four trials per day.
-
For each trial, the mouse is gently placed into the water facing the pool wall at one of four starting positions.
-
The mouse is allowed to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, it is allowed to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to the platform and allowed to stay for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.
-
TUNEL Assay for Apoptosis Detection in Brain Tissue
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Tissue Preparation: Brain tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 5-10 µm.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.
-
Permeabilization: Sections are incubated with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to retrieve antigenic sites.
-
Labeling:
-
Sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP (e.g., FITC-dUTP) in a humidified chamber at 37°C for 1-2 hours. TdT catalyzes the addition of labeled dUTP to the 3'-OH ends of fragmented DNA.
-
-
Counterstaining: Nuclei are counterstained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Sections are mounted with an anti-fade mounting medium and visualized using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, while all nuclei will show blue fluorescence from DAPI.
Immunohistochemistry for α-Synuclein Aggregates in PD Mouse Brains
Immunohistochemistry allows for the visualization and quantification of α-synuclein aggregates in brain tissue.
Protocol:
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are post-fixed, cryoprotected in sucrose, and sectioned on a cryostat or vibratome (30-40 µm).
-
Antigen Retrieval: Free-floating sections are treated with a solution to unmask the antigenic epitopes, often involving a brief incubation with proteinase K or formic acid.
-
Blocking: Sections are incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for α-synuclein (e.g., anti-α-synuclein, clone 42) or a phosphorylated form of α-synuclein (e.g., anti-pS129-α-synuclein).
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Nuclei can be counterstained with DAPI. Sections are then mounted on slides with an anti-fade mounting medium.
-
Imaging and Quantification: Images are captured using a confocal or fluorescence microscope. The area and intensity of α-synuclein-positive aggregates can be quantified using image analysis software.
Filter Trap Assay for Huntingtin Aggregates in HD Models
The filter trap assay is a biochemical method to quantify insoluble protein aggregates, such as mutant huntingtin.
Protocol:
-
Lysate Preparation: Cells or tissues are lysed in a buffer containing detergents (e.g., SDS) to solubilize monomeric and small oligomeric proteins.
-
Filtration: The lysate is filtered through a cellulose acetate membrane (with a specific pore size, e.g., 0.2 µm) using a dot-blot apparatus. Insoluble aggregates are trapped on the membrane, while soluble proteins pass through.
-
Washing: The membrane is washed with a buffer containing detergents to remove any non-specifically bound soluble proteins.
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that recognizes the huntingtin protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection: The signal is developed using an enhanced chemiluminescence (ECL) substrate and detected on X-ray film or with a digital imager. The intensity of the dots corresponds to the amount of aggregated huntingtin.
Clinical Landscape and Future Directions
While the preclinical data are compelling, the clinical development of PARP inhibitors for neurodegenerative diseases is still in its nascent stages. A systematic search of clinical trial registries reveals a limited number of trials specifically investigating PARP inhibitors for these conditions.
-
Challenges: Key challenges for the clinical translation of PARP inhibitors in neurodegeneration include ensuring adequate blood-brain barrier penetration, determining optimal dosing for chronic treatment, and managing potential long-term side effects.
-
Opportunities: The repurposing of already FDA-approved PARP inhibitors offers a potential fast-track for clinical development. Furthermore, the development of novel, brain-penetrant PARP inhibitors with improved safety profiles is an active area of research.
As of late 2025, there are no large-scale, pivotal clinical trials of PARP inhibitors for AD, PD, HD, or ALS. However, the strong preclinical rationale continues to drive interest in this area. Future clinical studies will be crucial to validate the therapeutic potential of PARP inhibition in patients with these devastating diseases.
Conclusion
The overactivation of PARP-1 is a central node in the complex web of pathological processes that drive neurodegeneration. Preclinical studies across a range of models for Alzheimer's, Parkinson's, Huntington's, and ALS have consistently demonstrated the neuroprotective effects of PARP inhibitors. By mitigating cell death, reducing neuroinflammation, and potentially interfering with protein aggregation, PARP inhibitors represent a highly promising and mechanistically targeted therapeutic strategy. The successful translation of these findings into clinical practice will require carefully designed clinical trials that address the unique challenges of treating chronic neurodegenerative diseases. This technical guide provides a comprehensive foundation for researchers and drug developers to advance the exploration of PARP inhibitors as a novel treatment paradigm for this compound.
This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Roles and therapeutic potential of PARP-1 in neurodegenerative diseases. – Ingentium Magazine [magazine.ingentium.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. publires.unicatt.it [publires.unicatt.it]
- 5. PARP-1 Inhibition Is Neuroprotective in the R6/2 Mouse Model of Huntington’s Disease | PLOS One [journals.plos.org]
- 6. Delayed PARP-1 Inhibition Alleviates Post-stroke Inflammation in Male Versus Female Mice: Differences and Similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PARP-1 activation leads to cytosolic accumulation of TDP-43 in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. PARP-1 Inhibition Is Neuroprotective in the R6/2 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase 1 study of the PARP inhibitor veliparib in combination with temozolomide in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PARPYnD: A Photoaffinity Probe for Poly(ADP-ribose) Polymerase (PARP)
For Researchers, Scientists, and Drug Development Professionals
Introduction to PARPYnD
This compound is a potent, cell-active photoaffinity probe designed for studying poly(ADP-ribose) polymerases (PARPs).[1] It serves as a valuable tool for identifying and characterizing PARP enzymes in complex biological systems.[1] Photoaffinity labeling is a powerful technique used to covalently bind a probe to its target protein upon activation by light, enabling the identification of drug targets and the study of protein-ligand interactions.
Chemical Properties:
| Property | Value |
| CAS Number | 2561483-27-8 |
| Molecular Formula | C34H31N9O3 |
| Molecular Weight | 613.67 g/mol |
Source: Xcess Biosciences[1]
This compound's structure incorporates a photoreactive diazirine group and a terminal alkyne handle, which allows for "click" chemistry conjugation to reporter tags like fluorophores or biotin for downstream analysis.[1]
Solubility and Stability Profile
Detailed quantitative data on the solubility of this compound in various solvents and its stability under different storage and experimental conditions are not publicly available. One supplier explicitly states "To be determined" for its solubility.[1]
General Recommendations (Based on common practices for similar compounds):
-
Storage: Store as a solid, dry, and protected from light at -20°C for long-term stability.[1]
-
Stock Solutions: For short-term storage, stock solutions can be kept at 0-4°C for up to one month.[1] It is advisable to prepare fresh solutions for sensitive experiments. The choice of solvent for stock solutions will need to be determined empirically, with DMSO being a common starting point for many organic small molecules.
Mechanism of Action and Role in PARP Signaling
This compound functions as an inhibitor of PARP enzymes. It has shown potent inhibitory activity with IC50 values of 6 nM for PARP2, 38 nM for PARP1, and 230 nM for PARP6.[1] PARP enzymes are crucial for various cellular processes, most notably DNA damage repair.[2][3]
In the context of DNA single-strand breaks, PARP1 detects the damage and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins. This PARylation process recruits other DNA repair factors to the site of damage.[3][4] PARP inhibitors, like this compound, block this process, leading to the accumulation of DNA damage and, in cells with deficient homologous recombination repair (like those with BRCA1/2 mutations), synthetic lethality.[2][3]
This compound's utility as a probe stems from its ability to covalently bind to PARP enzymes upon UV irradiation. This allows for the specific labeling and subsequent identification or quantification of PARP1 and PARP2 within cells.[1]
Experimental Protocols: A Generalized Workflow for Photoaffinity Labeling with this compound
While a specific, validated protocol for this compound is not publicly available, a general workflow for photoaffinity labeling experiments can be outlined.[5][6]
Objective: To identify the protein targets of this compound in a cellular context.
Materials:
-
This compound
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
UV irradiation source (e.g., 350-365 nm)
-
Reporter tag with an azide group (e.g., fluorescent dye-azide or biotin-azide)
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and in-gel fluorescence scanner or Western blotting equipment
-
(Optional for proteomics) Streptavidin beads, mass spectrometer
Methodology:
-
Cell Treatment: Incubate cultured cells with varying concentrations of this compound for a specified duration to allow for target engagement. Include appropriate controls, such as vehicle-only treated cells.
-
UV Irradiation: Wash the cells with PBS to remove unbound probe. Irradiate the cells with UV light (e.g., 350-365 nm) to induce covalent cross-linking of this compound to its target proteins.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to solubilize the proteins.
-
Protein Quantification: Determine the protein concentration in the cell lysates.
-
Click Chemistry Reaction: To an equal amount of protein from each sample, add the azide-functionalized reporter tag and the click chemistry reaction cocktail. Allow the reaction to proceed to conjugate the reporter tag to the alkyne handle of this compound.
-
Analysis:
-
In-gel Fluorescence: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner.
-
Western Blotting: If a biotin tag was used, the labeled proteins can be detected by Western blotting with streptavidin-HRP.
-
Proteomic Identification: For target identification, the biotin-labeled proteins can be enriched using streptavidin beads, digested, and analyzed by mass spectrometry.
-
Caption: Generalized workflow for photoaffinity labeling using this compound.
Visualization of PARP1 Signaling and Inhibition
The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and how PARP inhibitors like this compound intervene.
Caption: Role of PARP1 in DNA repair and its inhibition by this compound.
References
- 1. xcessbio.com [xcessbio.com]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research Findings on PARP and PPAR Signaling Pathways: A Technical Overview
Initial searches for "PARPYnD" did not yield specific results, suggesting a possible typographical error or a novel, yet-to-be-published designation. However, extensive research on related and potentially intended topics such as Protease-Activated Receptors (PARs) and Peroxisome Proliferator-Activated Receptors (PPARs) reveals a wealth of early-stage findings relevant to drug development professionals. This technical guide synthesizes the current understanding of these two distinct signaling pathways, presenting key experimental data, methodologies, and visual representations of their mechanisms of action.
Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation.[1][2][3] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[2]
Mechanism of Action
PPARs are activated by binding to specific ligands, which include natural fatty acids and their derivatives, as well as synthetic drugs.[1][2] Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator-activated receptor response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2]
The signaling pathways related to PPARγ activation are multifaceted. They can be triggered by direct ligand binding or through the regulation of PPARγ phosphorylation status, which involves the modulation of MARK and PI3K activity.[2] Once activated, the PPARγ/RXR heterodimer can influence a wide range of cellular processes, including lipid metabolism, cell proliferation, differentiation, and apoptosis.[2] Furthermore, PPARγ can exert anti-inflammatory effects by competitively inhibiting other signaling pathways like NF-κB, activator protein-1 (AP-1), and JAK-STAT.[2]
Preclinical and Clinical Findings
Intensive preclinical studies have established the role of PPARs in energy metabolism and inflammation.[1] Pharmacological modulation of PPAR activity has been shown to normalize lipid and glucose metabolism.[1] Moreover, PPARs can influence the progression of atherosclerosis by directly affecting the vascular wall, regulating genes involved in leukocyte recruitment, vascular inflammation, and macrophage lipid homeostasis.[1]
Clinically, agonists for PPARα (fibrates) and PPARγ (thiazolidinediones) are used to treat dyslipidemia and type 2 diabetes, respectively.[1] Ligands for PPARβ/δ are currently under clinical evaluation.[1] The diverse actions of PPARs and the varied pharmacological responses to different agonists have spurred new concepts in drug design, aiming for more targeted therapeutic applications in metabolic and cardiovascular diseases.[1]
A study on the PPARγ agonist pioglitazone demonstrated its potential in preventing and reducing neuropathic pain in rats.[4] The mechanism of action involves the reduction of spinal glial activation and inhibition of central sensitization.[4]
Protease-Activated Receptors (PARs)
Protease-Activated Receptors (PARs) are a unique class of G protein-coupled receptors that are activated by the proteolytic cleavage of their N-terminal extracellular domain.[5] This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.[5]
Signaling Pathways
The signaling pathways of PARs are complex and can involve multiple downstream effectors.[5] Activation of PARs can lead to increased intracellular calcium levels and the activation of protein kinase C (PKC).[5] In T cells, this can stimulate NF-κB and lead to the phosphorylation of target proteins on tyrosine residues.[5] Ultimately, PAR1 activation in T cells can induce mitogenesis, IL-2 production, and the activation of CD69, similar to T-cell receptor activation.[5]
In oral keratinocytes, PAR1 and PAR2 signaling has been shown to involve the MAPK and PI3K signaling pathways to induce innate immune responses.[6] The G protein-dependent pathway can involve Gq/11 and Gi/o, leading to PKC activation and subsequent ERK1/2 phosphorylation.[6] A G protein-independent mechanism can involve β-arrestin recruitment, which acts as a scaffold for signaling complexes like RAF, MEK, and ERK.[6]
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the reproducibility of research findings. While specific protocols for a non-existent "this compound" cannot be provided, general guidelines for reporting experimental protocols in the life sciences emphasize the need for clear and comprehensive descriptions of materials and methods.[7][8] This includes detailing the reagents, equipment, and step-by-step procedures to allow for accurate replication of the experiments.
Quantitative Data Summary
Due to the absence of specific data for "this compound," a quantitative data table cannot be generated. For specific PPAR and PAR agonists, quantitative data from clinical trials and preclinical studies would typically be presented in structured tables to facilitate comparison of efficacy and safety endpoints. For example, clinical trials for drugs targeting these pathways would report on changes in biomarkers, clinical scores, and adverse event rates.
Visualizing Signaling Pathways
To illustrate the complex signaling networks of PPARs and PARs, Graphviz (DOT language) diagrams are provided below.
PPAR Signaling Pathway
References
- 1. Drug Insight: mechanisms of action and therapeutic applications for agonists of peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Signalling pathways induced by protease-activated receptors and integrins in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
Methodological & Application
Application Notes and Protocols for Studying Poly (ADP-ribose) Polymerase (PARP) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly (ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the cellular response to DNA damage. It plays a crucial role in DNA single-strand break repair. The inhibition of PARP has emerged as a promising therapeutic strategy in cancer, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for clinical use. These application notes provide an overview of the role of PARP1 in DNA damage repair and detailed protocols for evaluating the effects of PARP inhibitors in a cell culture setting.
Signaling Pathway: PARP1 in DNA Damage Repair
PARP1 is one of the first proteins to be recruited to sites of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 becomes catalytically activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation.[1][2] This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.[3] Following successful recruitment of the repair machinery, PARP1 auto-PARylation leads to its dissociation from the DNA, allowing the repair process to proceed.[3]
Experimental Protocols
Cell Viability Assay to Determine IC50 of PARP Inhibitors
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a PARP inhibitor on cancer cell lines using a Sulforhodamine B (SRB) assay.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, HCC1937, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PARP inhibitor (e.g., Olaparib, Talazoparib)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the PARP inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the PARP inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-120 hours.[4]
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence Staining for DNA Damage Markers (γH2AX)
This protocol details the detection of DNA double-strand breaks through immunofluorescent staining of phosphorylated H2AX (γH2AX).
Materials:
-
Cells cultured on coverslips or in chamber slides
-
PARP inhibitor and/or DNA damaging agent (e.g., ionizing radiation)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Treat cells with the PARP inhibitor for the desired time. In some experiments, co-treatment with a DNA damaging agent may be necessary.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against γH2AX diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes to visualize the nuclei.
-
Mount the coverslips on microscope slides with anti-fade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates increased DNA damage.[5]
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with a PARP inhibitor using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cultured cells
-
PARP inhibitor
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution (containing Triton X-100)
-
Flow cytometer
Procedure:
-
Treat cells with the PARP inhibitor for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[6]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[7][8]
Experimental Workflow
Quantitative Data Presentation
The following tables summarize hypothetical IC50 values of different PARP inhibitors against various breast cancer cell lines, illustrating the concept of differential sensitivity.
Table 1: IC50 Values (µM) of PARP Inhibitors in BRCA-mutant Breast Cancer Cell Lines
| PARP Inhibitor | MDA-MB-436 (BRCA1 mutant) | HCC1937 (BRCA1 mutant) |
| Olaparib | 15.2 | 96.0 |
| Rucaparib | 8.5 | 13.0 |
| Talazoparib | 0.02 | 10.0 |
| Niraparib | 0.9 | 11.0 |
Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[9][10]
Table 2: IC50 Values (µM) of PARP Inhibitors in BRCA-proficient Breast Cancer Cell Lines
| PARP Inhibitor | MCF-7 (BRCA proficient) | MDA-MB-231 (BRCA proficient) |
| Olaparib | >100 | 20.0 |
| Rucaparib | >100 | >100 |
| Talazoparib | 1.2 | 0.48 |
| Niraparib | 15.0 | 18.0 |
Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[7][9]
These tables demonstrate that cell lines with BRCA mutations, particularly MDA-MB-436, tend to be more sensitive to PARP inhibitors, as indicated by lower IC50 values. However, sensitivity can vary depending on the specific inhibitor and the genetic background of the cell line.[9]
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. KoreaMed Synapse [synapse.koreamed.org]
Application Notes and Protocols for Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in a Laboratory Setting
Disclaimer: The term "PARPYnD" did not yield specific results in scientific literature searches. The following application notes and protocols are based on the closely related and well-researched topic of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which may be relevant to your inquiry.
Introduction to Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, cell differentiation, and inflammation.[1] There are three main isotypes of PPARs:
-
PPARα (alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. It is a major regulator of lipid metabolism.[2][3]
-
PPARβ/δ (beta/delta): Ubiquitously expressed and involved in lipid oxidation and cell proliferation.[2][3]
-
PPARγ (gamma): Predominantly found in adipose tissue, it is a key regulator of adipogenesis (fat cell formation) and enhances glucose uptake.[2][3]
PPARs are activated by endogenous ligands, such as fatty acids and their derivatives, as well as synthetic agonist drugs.[1] Due to their central role in metabolic processes, PPAR agonists are a major focus in drug development for conditions like type 2 diabetes, dyslipidemia, and metabolic syndrome.
Mechanism of Action
PPARs exert their effects by forming a heterodimer with the Retinoid X Receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of co-activator proteins. The activated PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes, thereby initiating or suppressing gene transcription.[1][4]
References
Application Notes and Protocols for PARPYnD in Murine Models
Disclaimer: The compound "PARPYnD" is not found in the public scientific literature. The following application notes and protocols are provided as a template for a hypothetical neuroprotective agent for research purposes. All quantitative data, signaling pathways, and specific experimental outcomes are illustrative and should be replaced with actual experimental data.
Introduction
This compound is a novel investigational compound with potential neuroprotective properties. These application notes provide guidelines for its dosage and administration in mouse models of neurodegenerative diseases, particularly those mimicking Parkinson's Disease (PD). The protocols outlined below are intended for use by researchers, scientists, and drug development professionals.
Mechanism of Action (Hypothetical)
This compound is hypothesized to exert its neuroprotective effects by modulating oxidative stress and inflammatory pathways implicated in neuronal cell death. Its proposed mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses, and the inhibition of pro-inflammatory cytokine production.
Caption: Hypothetical signaling pathway of this compound.
Dosage and Administration
The optimal dosage and administration route for this compound may vary depending on the mouse model and experimental design. The following tables provide recommended starting ranges.
Table 1: Recommended Dosage of this compound for Mice
| Administration Route | Dosage Range (mg/kg) | Frequency | Vehicle | Notes |
| Intraperitoneal (IP) | 5 - 25 | Daily | Saline with 5% DMSO | Ensure complete dissolution. Warm to room temperature before injection. |
| Oral Gavage (PO) | 10 - 50 | Daily | 0.5% Carboxymethylcellulose | Prepare a homogenous suspension. |
| Subcutaneous (SC) | 5 - 20 | Daily | Saline | May be suitable for sustained release formulations. |
Table 2: Maximum Injection Volumes for Mice
| Route | Maximum Volume (ml/kg) | Needle Gauge |
| IP | 10 | 25-27 G |
| PO | 10 | 18-20 G |
| SC | 5 | 26-27 G |
Experimental Protocols
Preparation of this compound Solution
-
For Intraperitoneal (IP) Injection:
-
Dissolve this compound in Dimethyl sulfoxide (DMSO) to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should not exceed 5%.
-
Vortex thoroughly to ensure a clear solution.
-
-
For Oral Gavage (PO):
-
Suspend this compound in 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
Homogenize the suspension using a sonicator or a high-speed homogenizer until a uniform suspension is achieved.
-
Prepare fresh daily.
-
Administration Protocols
A. Intraperitoneal (IP) Injection Protocol
-
Restrain the mouse using an appropriate technique, ensuring the abdomen is accessible.[1]
-
Tilt the mouse's head downwards at a slight angle.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[1][2]
-
Disinfect the injection site with an alcohol swab.[1]
-
Insert a 25-27 gauge needle at a 30-45 degree angle, ensuring the bevel is up.[1]
-
Aspirate to check for the presence of blood or other fluids. If any fluid is aspirated, withdraw the needle and re-insert at a different site with a fresh needle.[2]
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
B. Oral Gavage (PO) Protocol
-
Measure the length of the gavage needle from the mouse's snout to the last rib to determine the correct insertion depth.[3][4]
-
Restrain the mouse securely, keeping the head and body in a straight line to facilitate passage into the esophagus.[3][5]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[6]
-
Allow the mouse to swallow the tube; do not force it. The tube should pass smoothly into the esophagus.[4]
-
Administer the this compound suspension slowly.[6]
-
If the animal struggles or shows signs of respiratory distress, withdraw the tube immediately.[4]
-
Remove the gavage tube gently and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Application in a Parkinson's Disease Mouse Model
The following is an example protocol for evaluating the efficacy of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's Disease.
MPTP-Induced Neurodegeneration Model
This protocol describes an acute MPTP administration regimen.[7][8]
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
MPTP Administration: Dissolve MPTP-HCl in sterile saline. Administer four intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals on a single day.[9] Control animals receive saline injections.
-
This compound Treatment:
-
Prophylactic Regimen: Begin daily administration of this compound (or vehicle) 3 days prior to MPTP injection and continue for 7 days post-MPTP.
-
Therapeutic Regimen: Begin daily administration of this compound (or vehicle) 24 hours after the final MPTP injection and continue for 7-14 days.
-
-
Behavioral Assessment: Perform behavioral tests (e.g., rotarod, open field) at baseline and at specified time points post-MPTP administration to assess motor function.
-
Tissue Collection: At the end of the study (e.g., 7 or 21 days post-MPTP), euthanize the mice and collect brain tissue for neurochemical and immunohistochemical analysis.
Caption: Experimental workflow for this compound in an MPTP mouse model.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 3: Example Efficacy Data Summary (Day 21)
| Treatment Group | N | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | Substantia Nigra TH+ Neurons (% of Control) |
| Vehicle + Saline | 10 | 180 ± 15 | 12.5 ± 1.2 | 100 ± 5 |
| Vehicle + MPTP | 10 | 65 ± 10 | 4.2 ± 0.8 | 45 ± 8 |
| This compound (10mg/kg) + MPTP | 10 | 110 ± 12 | 7.8 ± 0.9 | 65 ± 7 |
| This compound (25mg/kg) + MPTP | 10 | 145 ± 14 | 9.5 ± 1.1 | 80 ± 6 |
| Data are presented as mean ± SEM. Statistical analysis to be performed. |
Table 4: Example Toxicity Data Summary
| Treatment Group | N | Initial Body Weight (g) | Final Body Weight (g) | % Weight Change | Adverse Clinical Signs Observed |
| Vehicle + Saline | 10 | 25.2 ± 0.5 | 26.5 ± 0.6 | +5.2% | None |
| Vehicle + MPTP | 10 | 25.5 ± 0.4 | 23.1 ± 0.7 | -9.4% | Transient lethargy |
| This compound (50mg/kg) | 10 | 25.3 ± 0.5 | 25.8 ± 0.5 | +2.0% | None |
| Data are presented as mean ± SEM. |
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 3. research.fsu.edu [research.fsu.edu]
- 4. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 9. researchgate.net [researchgate.net]
Standard Operating Procedure for the Synthesis of PARPYnD: A Potent Photoaffinity Probe for Poly(ADP-ribose) Polymerase (PARP)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed standard operating procedure (SOP) for the chemical synthesis of PARPYnD, a potent and cell-active photoaffinity probe for the study of poly(ADP-ribose) polymerase (PARP) enzymes. This compound is a valuable tool for identifying and characterizing the cellular targets and off-targets of PARP inhibitors, a clinically important class of anti-cancer drugs.
This compound is designed based on the structure of the triple PARP1/2/6 inhibitor AZ9482. It incorporates two key functionalities: a diazirine ring that, upon UV irradiation, forms a reactive carbene to covalently crosslink with interacting proteins, and a terminal alkyne handle for the subsequent attachment of reporter tags (e.g., fluorophores or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This allows for the visualization and enrichment of PARP enzymes and their binding partners from complex biological samples.
The protocol herein describes a multi-step synthesis culminating in the formation of this compound: 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-[5-cyano-6-(4-{3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazin-1-yl)pyridin-3-yl]propanamide. The procedure is intended for researchers with a strong background in synthetic organic chemistry and access to standard laboratory equipment. Adherence to proper safety protocols for handling hazardous chemicals is mandatory.
Experimental Protocols
The synthesis of this compound is a multi-step process involving the preparation of three key building blocks followed by their assembly. The overall synthetic workflow is depicted below.
Diagram of the this compound Synthesis Workflow
Caption: Overall workflow for the multi-step synthesis of this compound.
Materials and Equipment:
-
Standard laboratory glassware
-
Magnetic stirrers and heating plates
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
-
Nuclear magnetic resonance (NMR) spectrometer for structural characterization
-
Mass spectrometer (MS) for molecular weight confirmation
-
All solvents should be of anhydrous grade where specified.
-
All reagents should be of high purity, purchased from commercial suppliers, and used without further purification unless otherwise noted.
Step 1: Synthesis of the Phthalazinone-Piperazine Intermediate
This part of the synthesis is based on previously reported procedures for similar PARP inhibitors.
1.1: Synthesis of 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)benzoic acid
-
To a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in dichloromethane (DCM), add N-Boc-piperazine (1.1 eq) and triethylamine (TEA, 1.5 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.
1.2: Synthesis of 4-((4-(piperazin-1-yl)methyl)benzoyl)morpholine
-
Couple the carboxylic acid from step 1.1 with morpholine using a standard peptide coupling reagent such as HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.
-
After completion, remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM.
1.3: Coupling with 3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
-
The synthesis of 3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is well-documented in the literature for the synthesis of olaparib and its analogs.
-
Couple this acid with the product from step 1.2 using HATU and DIPEA in DMF to yield the phthalazinone-piperazine intermediate.
Step 2: Synthesis of the Diazirine-Alkyne Acid
This component provides the photo-crosslinking and bioorthogonal functionalities.
2.1: Synthesis of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
-
The synthesis of this key intermediate has been reported and can be achieved in a multi-step sequence starting from commercially available materials.
-
A general route involves the synthesis of a ketone precursor, followed by conversion to the diazirine via a tosylhydrazone intermediate and subsequent oxidation.
-
The terminal alkyne and carboxylic acid functionalities are introduced through appropriate synthetic transformations.
Step 3: Synthesis of the Pyridine Core
3.1: Synthesis of N-(5-amino-2-cyanophenyl)acetamide
-
This intermediate can be prepared from commercially available starting materials through standard aromatic substitution and functional group manipulations.
Step 4: Final Assembly of this compound
4.1: Amide coupling of the Phthalazinone-Piperazine intermediate and the Pyridine Core
-
The phthalazinone-piperazine intermediate is coupled with the aminopyridine core via an amide bond formation, typically using a peptide coupling reagent.
4.2: Final Amide Coupling to yield this compound
-
The product from the previous step is then coupled with the diazirine-alkyne acid (from Step 2) using a standard peptide coupling reagent like HATU or EDC/HOBt in an appropriate solvent such as DMF to yield the final product, this compound.
-
Detailed Protocol for the final coupling step:
-
Dissolve the amine intermediate (1.0 eq) and 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain pure this compound.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Analytical Data |
| This compound | C34H31N9O3 | 613.67 | Varies | ¹H NMR: Consistent with the proposed structure. HRMS (ESI): m/z calculated for C34H32N9O3 [M+H]⁺, found value should be within 5 ppm. |
PARP Signaling and Mechanism of Action of this compound
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA damage repair. Upon detection of DNA single-strand breaks, PARP1 and PARP2 are recruited to the site of damage and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other acceptor proteins. This PARylation acts as a scaffold to recruit other DNA repair factors.
Diagram of PARP Signaling and this compound Action
Caption: PARP signaling in DNA repair and the mechanism of this compound as a photoaffinity probe.
This detailed SOP, along with the provided diagrams and data structure, should enable researchers to successfully synthesize and utilize this compound for their studies on PARP biology and inhibitor development.
Best Practices for the Storage and Handling of PARP Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper storage and handling of Poly (ADP-ribose) polymerase (PARP) inhibitors (PARPYnD). Adherence to these guidelines is critical to ensure the chemical integrity, efficacy, and safety of these compounds in research and drug development settings.
Introduction to PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in the homologous recombination (HR) DNA repair pathway, often associated with mutations in genes like BRCA1 and BRCA2.[3] By blocking PARP-mediated SSB repair, unrepaired SSBs accumulate and are converted into toxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.
Given their potent biological activity and use as cytotoxic agents in oncology, meticulous storage and handling of PARP inhibitors are paramount to maintain their stability and to protect laboratory personnel from exposure.[4]
Storage and Stability of PARP Inhibitors
The stability of PARP inhibitors can be influenced by temperature, humidity, light, and pH. Improper storage can lead to degradation, resulting in reduced potency and the formation of potentially confounding impurities.
General Storage Recommendations
Solid (lyophilized) PARP inhibitors are generally more stable than their solutions. For long-term storage, it is recommended to store the lyophilized powder at -20°C, protected from light and moisture.[5] Upon receipt, it is good practice to briefly centrifuge the vial to ensure all the powder is at the bottom before opening.[6]
Stability of Common PARP Inhibitors
Forced degradation studies provide insights into the chemical liabilities of PARP inhibitors. This information is crucial for defining appropriate storage conditions and compatible solvents.
| PARP Inhibitor | Acidic Conditions | Basic Conditions | Oxidative Conditions | Thermal & Photolytic Conditions |
| Olaparib | Susceptible to degradation, with up to 12.69% degradation observed in 5 M HCl.[7][8] | Highly susceptible to degradation.[7][9] | Minor degradation (around 2.55% in 30% H₂O₂).[7][8] | Generally stable.[7][8][9] |
| Rucaparib | Stable. | Stable. | Susceptible to degradation. | Data not available in searched results. |
| Niraparib | Stable. | Stable. | Stable. | Data not available in searched results. |
| Talazoparib | Data not available in searched results. | Data not available in searched results. | Data not available in searched results. | Data not available in searched results. |
Note: The stability of PARP inhibitors in solution is significantly lower than in their solid form. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of PARP inhibitors in aqueous solutions for assays is often limited and should be freshly prepared.
Safe Handling of PARP Inhibitors
PARP inhibitors are potent cytotoxic agents and should be handled with appropriate safety precautions to minimize occupational exposure.[4]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling PARP inhibitors in solid or solution form.
-
Designated Work Area: Handle solid compounds and prepare concentrated stock solutions in a designated area, preferably within a chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Spill Management: Have a spill kit readily available. In case of a spill, secure the area, wear appropriate PPE, and clean the spill according to your institution's safety guidelines for cytotoxic compounds.
-
Waste Disposal: Dispose of all waste contaminated with PARP inhibitors (e.g., pipette tips, tubes, vials) as hazardous chemical waste according to institutional and local regulations.
Experimental Protocols
The following protocols provide step-by-step instructions for the reconstitution, preparation of solutions, and stability testing of PARP inhibitors.
Protocol for Reconstitution of Lyophilized PARP Inhibitors
This protocol describes the reconstitution of a lyophilized PARP inhibitor to create a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO).
Materials:
-
Vial of lyophilized PARP inhibitor
-
Anhydrous, sterile-filtered DMSO
-
Sterile polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized PARP inhibitor and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1 minute) to ensure all the powder is collected at the bottom.[6]
-
Carefully open the vial in a chemical fume hood.
-
Add the required volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM). Refer to the manufacturer's certificate of analysis for the exact molecular weight.
-
Recap the vial and gently vortex or sonicate until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles.
-
Clearly label each aliquot with the inhibitor name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparation of Working Solutions
This protocol outlines the dilution of the concentrated stock solution to prepare working solutions for in vitro or in vivo experiments.
Materials:
-
Frozen aliquot of PARP inhibitor stock solution (from Protocol 4.1)
-
Appropriate sterile solvent or culture medium (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw one aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate solvent or medium to achieve the desired final concentration for your experiment.
-
Important: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, it is crucial to add the DMSO stock to the aqueous solution while vortexing to prevent precipitation of the compound. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Prepare the working solutions fresh for each experiment and do not store them for extended periods, especially in aqueous buffers.
Protocol for Stability Testing of PARP Inhibitors by HPLC
This protocol provides a general framework for assessing the chemical stability of a PARP inhibitor in a specific solvent or formulation over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
PARP inhibitor solution to be tested
-
HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water, buffer)
-
Autosampler vials
Procedure:
-
Method Development: Develop or use a validated stability-indicating HPLC method that can separate the parent PARP inhibitor from its potential degradation products. For Olaparib, a C18 column with a mobile phase of ammonium acetate buffer (pH 3.5) and methanol (50:50 v/v) at a flow rate of 1.0 mL/min with UV detection at 254 nm has been reported.[7][8][10]
-
Sample Preparation (Time Zero): Prepare a solution of the PARP inhibitor at a known concentration in the desired solvent or formulation. Immediately inject a sample into the HPLC system to obtain the initial chromatogram and peak area of the parent compound. This will serve as the time zero (T₀) reference.
-
Storage Conditions: Store the remaining solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C). Protect the samples from light if the compound is light-sensitive.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), withdraw an aliquot of the stored solution, dilute if necessary, and inject it into the HPLC system.
-
Data Analysis:
-
Record the peak area of the parent PARP inhibitor at each time point.
-
Calculate the percentage of the remaining PARP inhibitor at each time point relative to the T₀ peak area.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
-
Plot the percentage of the remaining PARP inhibitor against time to determine the stability profile under the tested conditions.
-
Visualizations
PARP Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 7. turkjps.org [turkjps.org]
- 8. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of PARPYnD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo delivery of PARPYnD, a potent photoaffinity probe for poly(ADP-ribose) polymerase (PARP). The following sections outline various administration routes in murine models, summarize key quantitative data for consideration, and present relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a valuable tool for studying the role of PARP enzymes in various cellular processes, including DNA repair, chromatin modulation, and transcription.[1][2] Its photoaffinity labeling capabilities allow for the identification and characterization of PARP-interacting proteins in a cellular context. Successful in vivo application of this compound is critical for elucidating its therapeutic and diagnostic potential. While specific in vivo delivery data for this compound is limited, the following protocols are based on established methods for the systemic and local administration of small molecule inhibitors, including PARP inhibitors, in mice.
Data Summary: In Vivo Administration Parameters for Small Molecules in Mice
The following table summarizes key quantitative data for common in vivo administration routes for small molecules in mice. These parameters should be optimized for this compound based on its specific formulation and the experimental objectives.
| Administration Route | Typical Volume | Needle Gauge | Max Dose/Site | Absorption Rate | Notes |
| Intravenous (IV) | < 0.2 ml (bolus) | 27-30 G | 5 ml/kg (bolus) | Rapid | Anesthesia is not typically required for tail vein injections.[3][4] |
| Intraperitoneal (IP) | < 2-3 ml | 25-27 G | 1 ml (good practice) | Intermediate | The right lower quadrant of the abdomen is the preferred injection site to avoid the cecum.[5][6] |
| Subcutaneous (SC) | 5 ml/kg per site | 25-27 G | 10 ml/kg (total) | Slow | The loose skin over the back of the neck is a common injection site.[7][8] |
| Oral Gavage (PO) | 5-20 ml/kg | 22-24 G | N/A | Variable | Fasting may be required depending on the experimental design.[9][10] |
Experimental Protocols
The following are detailed protocols for the in vivo delivery of this compound. It is crucial to prepare this compound in a sterile, isotonic vehicle suitable for the chosen administration route. The optimal vehicle and concentration should be determined empirically.
Intravenous (IV) Injection via the Lateral Tail Vein
This method allows for rapid and complete bioavailability of this compound.
Materials:
-
This compound solution in a sterile, injectable vehicle
-
Sterile syringes (0.3-1.0 ml)
-
Sterile needles (27-30 G, 1/2” or smaller)
-
Animal restrainer
-
Heat source (e.g., heat lamp)
-
70% isopropyl alcohol and gauze
Procedure:
-
Warm the mouse's tail using a heat source to induce vasodilation, making the lateral tail veins more visible.
-
Place the mouse in a restrainer.
-
Disinfect the tail with 70% isopropyl alcohol.
-
Draw the appropriate volume of this compound solution into the syringe, ensuring no air bubbles are present.
-
Position the needle parallel to the tail vein with the bevel facing up.
-
Insert the needle into the vein, starting towards the distal end of the tail. A successful insertion may result in a "flash" of blood in the needle hub.
-
Inject the solution slowly as a bolus.
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Intraperitoneal (IP) Injection
This is a common route for administering substances that are not suitable for IV injection.
Materials:
-
This compound solution in a sterile, injectable vehicle
-
Sterile syringes (1-3 ml)
-
Sterile needles (25-27 G)
-
70% isopropyl alcohol and gauze
Procedure:
-
Securely restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.
-
Tilt the mouse's head slightly downwards.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% alcohol.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspirate to ensure that the needle has not entered a blood vessel or organ (no fluid should be drawn into the syringe).
-
Inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
Subcutaneous (SC) Injection
This route provides a slower, more sustained release of the compound.
Materials:
-
This compound solution in a sterile, injectable vehicle
-
Sterile syringes (0.5-3 ml)
-
Sterile needles (25-27 G, 5/8” length)
-
70% isopropyl alcohol and gauze
Procedure:
-
Grasp the loose skin over the mouse's back, between the shoulder blades, to form a "tent".
-
Disinfect the injection site.
-
Insert the needle into the base of the skin tent, parallel to the body.[7][11]
-
Aspirate to check for blood.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the mouse to its cage and monitor.
Oral Gavage (PO)
This method is used for direct administration to the gastrointestinal tract.
Materials:
-
This compound suspension or solution in a suitable vehicle
-
Gavage needles (22-24 G, flexible or rigid with a ball tip)
-
Syringe
Procedure:
-
Measure the correct length of the gavage needle from the corner of the mouse's mouth to the last rib.
-
Securely restrain the mouse.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.
-
Once the needle is in the esophagus, gently advance it to the predetermined depth.
-
Administer the this compound formulation.
-
Slowly withdraw the gavage needle.
-
Monitor the animal for any signs of respiratory distress.[10][12]
Signaling Pathways and Experimental Workflows
PARP Signaling Pathway in DNA Single-Strand Break Repair
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] Upon detection of a DNA SSB, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, recruits other DNA repair proteins, such as XRCC1, to the site of damage to facilitate the repair process.
Caption: PARP1 activation and signaling in response to DNA damage.
General Experimental Workflow for In Vivo this compound Delivery and Analysis
The following workflow outlines the key steps for conducting an in vivo experiment using this compound.
Caption: A generalized workflow for in vivo experiments with this compound.
References
- 1. Review of poly (ADP-ribose) polymerase (PARP) mechanisms of action and rationale for targeting in cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. ltk.uzh.ch [ltk.uzh.ch]
- 12. instechlabs.com [instechlabs.com]
Application Notes and Protocols for Measuring PARP and PAR Concentration in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of various techniques for the quantification of Poly(ADP-ribose) Polymerase (PARP) and its product, poly(ADP-ribose) (PAR), in tissue samples. Accurate measurement of PARP concentration and activity is crucial for understanding its role in DNA damage repair, cellular stress responses, and for the development of PARP inhibitors as therapeutic agents.
Introduction to PARP and PAR
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in numerous cellular processes, most notably DNA repair and programmed cell death. Upon detecting a single-strand DNA break, PARP binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) from NAD+. These PAR chains then recruit other DNA repair proteins to the site of damage.[1] The level of PARP expression and PAR accumulation in tissues can serve as important biomarkers for disease states and treatment efficacy, particularly in oncology.
I. Techniques for Measuring PARP and PAR Concentration
Several methods are available for the quantification of PARP and PAR in tissue samples, each with its own advantages and limitations. The choice of technique often depends on the specific research question, required sensitivity, and available resources.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the most common techniques used to measure PARP and PAR in tissue.
| Technique | Analyte | Sample Type | Typical Sensitivity | Dynamic Range | Throughput |
| ELISA | PARP Protein, PAR | Tissue Homogenates, Cell Lysates | 0.1 - 1 ng/mL[2][3] | 0.78 - 200 ng/mL[3] | High |
| Mass Spectrometry | PARP Protein, PAR | Tissue Homogenates | Femtomole sensitivity[4] | Wide | Low to Medium |
| Immunohistochemistry (IHC) | PARP Protein, PAR | Formalin-Fixed Paraffin-Embedded (FFPE) or Frozen Tissues | Semi-quantitative to quantitative with image analysis | Variable, dependent on antibody and detection system | Low to High (with automation) |
| Western Blotting | PARP Protein, PAR | Tissue Homogenates | Semi-quantitative | Limited | Low |
| PARP Trapping Assay | PARP-DNA Complex | Cell Lysates | Qualitative to semi-quantitative | N/A | High |
II. Experimental Protocols
A. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput, plate-based assay that allows for the sensitive quantification of PARP protein or PAR in tissue homogenates.
Principle: A capture antibody specific to the target (PARP or PAR) is coated onto a microplate. The tissue lysate is added, and the target protein binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate that produces a measurable colorimetric or chemiluminescent signal proportional to the amount of target protein.
Detailed Protocol for PARP/PAR ELISA in Tissue:
-
Tissue Homogenization:
-
Excise fresh or frozen tissue and weigh it.
-
Add 5-10 volumes of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue on ice using a dounce homogenizer or a bead mill.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tissue lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
ELISA Procedure (using a commercial kit):
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the recommended time and temperature (e.g., 2 hours at room temperature).
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate.
-
Wash the plate as before.
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate as before.
-
Add 100 µL of the substrate solution and incubate until color develops.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of PARP or PAR in the samples by interpolating their absorbance values from the standard curve.
-
B. Mass Spectrometry (MS)
Mass spectrometry offers a highly sensitive and specific method for the absolute quantification of PARP protein and PAR in tissue samples.[5] This technique is particularly valuable for biomarker discovery and validation.[4][5]
Principle: Proteins in the tissue lysate are digested into peptides. These peptides are then separated by liquid chromatography and ionized before entering the mass spectrometer. The mass-to-charge ratio of the peptides is measured, allowing for their identification and quantification, often using isotopically labeled internal standards for accuracy.[4]
Detailed Protocol for LC-MS/MS Quantification of PARP1 in Tissue:
-
Tissue Lysis and Protein Digestion:
-
Homogenize the tissue as described for ELISA.
-
Denature the proteins in the lysate using a denaturing agent (e.g., urea).
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using an enzyme such as trypsin.
-
Add a known amount of a stable isotope-labeled peptide standard corresponding to a unique PARP1 peptide.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the peptides using a reversed-phase column with a gradient of acetonitrile.
-
Introduce the eluted peptides into the mass spectrometer for ionization (e.g., electrospray ionization).
-
Perform tandem mass spectrometry (MS/MS) to fragment the peptides and obtain sequence information for identification.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically quantify the target PARP1 peptide and its isotopically labeled internal standard.
-
-
Data Analysis:
-
Identify the PARP1 peptide based on its retention time and fragmentation pattern.
-
Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.
-
Determine the absolute concentration of the PARP1 peptide in the sample by comparing this ratio to a standard curve generated with known concentrations of the peptide.
-
C. Immunohistochemistry (IHC)
IHC allows for the visualization and semi-quantitative analysis of PARP and PAR expression within the context of tissue architecture.
Principle: A primary antibody specific to PARP or PAR is applied to a thin section of tissue. A secondary antibody, conjugated to an enzyme or a fluorophore, is then used to detect the primary antibody. The resulting signal can be visualized using a microscope.[6]
Detailed Protocol for PAR/PARP IHC in FFPE Tissue:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Staining:
-
Wash slides in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash in PBS.
-
Block non-specific binding with a blocking serum for 30 minutes.
-
Incubate with the primary antibody (anti-PARP or anti-PAR) overnight at 4°C.
-
Wash in PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash in PBS.
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate solution.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions and xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
The intensity and localization of the brown DAB stain indicate the level and location of PARP or PAR expression.
-
Quantitative analysis can be performed using image analysis software to measure staining intensity and the percentage of positive cells.
-
III. Visualizations
A. Signaling Pathway
The following diagram illustrates the central role of PARP in the DNA damage response pathway.
Caption: PARP1 activation and signaling in response to DNA damage.
B. Experimental Workflow
The following diagram outlines a general experimental workflow for measuring PARP/PAR in tissue samples.
Caption: General workflow for PARP/PAR measurement in tissue.
C. PARP Trapping Assay Principle
This diagram illustrates the principle of a fluorescence polarization-based PARP trapping assay.
Caption: Principle of the PARP trapping assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Human PARP ELISA Kit (Colorimetric) (NBP3-18217) by Novus, Part of Bio-Techne [bio-techne.com]
- 3. biocompare.com [biocompare.com]
- 4. Quantification of cellular poly(ADP-ribosyl)ation by stable isotope dilution mass spectrometry reveals tissue- and drug-dependent stress response dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantification of DNA repair protein poly(ADP ribose) polymerase 1 (PARP1) in human tissues and cultured cells by liquid chromatography/isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using PARPYnD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes such as DNA repair, genomic stability, and programmed cell death. Their significant role in oncology and other diseases has made them attractive targets for drug discovery. PARPYnD is a potent, cell-active photoaffinity probe based on the triple PARP1/2/6 inhibitor AZ9482. This molecule serves as a valuable tool for identifying and characterizing PARP inhibitors by covalently binding to its target proteins upon UV irradiation. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to discover novel PARP inhibitors.
Principle of the Assay
The proposed high-throughput screening assay is a competitive binding assay that leverages the photoaffinity labeling properties of this compound. In this setup, a fluorescently tagged version of this compound (or a system where labeled this compound binding is detected) is used. Test compounds that are potential PARP inhibitors will compete with the this compound probe for binding to the PARP enzyme. A reduction in the signal generated by the this compound probe indicates that the test compound has successfully bound to the PARP enzyme, thus identifying it as a "hit". This assay can be adapted for various detection methods suitable for HTS, such as fluorescence polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Signaling Pathway of PARP in DNA Damage Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a key player in the base excision repair (BER) pathway, a major DNA repair mechanism. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site. This binding activates PARP1 to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation acts as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to facilitate the repair process. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted cancer therapy.
Figure 1. PARP1 Signaling Pathway in DNA Damage Repair.
Experimental Workflow for this compound-Based High-Throughput Screening
The overall workflow for a this compound-based HTS campaign involves several key stages, from assay development to hit validation.
Figure 2. High-Throughput Screening Workflow.
Data Presentation
Quantitative data from the primary screen, hit confirmation, and dose-response experiments should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Summary of Primary HTS Campaign Statistics
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Screening Concentration | 10 µM |
| Number of Plates | 261 (384-well) |
| Z'-factor (average ± SD) | 0.75 ± 0.08 |
| Signal-to-Background (S/B) | > 10 |
| Primary Hit Rate | 0.5% |
| Number of Primary Hits | 500 |
Table 2: Hit Confirmation and Potency
| Hit ID | Primary Screen Inhibition (%) | Confirmed Inhibition (%) | IC50 (µM) |
| HTS-001 | 85.2 | 82.5 | 0.15 |
| HTS-002 | 78.9 | 75.1 | 0.89 |
| HTS-003 | 92.1 | 89.9 | 0.05 |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: this compound-Based Competitive Binding HTS Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay using a fluorescently labeled this compound probe and recombinant PARP1 enzyme in a 384-well plate format, with detection by fluorescence polarization.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled this compound (e.g., with a TAMRA or similar fluorophore)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% BSA
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Dispense 50 nL of test compounds (10 mM in DMSO) into the wells of a 384-well plate using an acoustic dispenser. This results in a final screening concentration of 10 µM in a 5 µL final assay volume.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known PARP inhibitor like Olaparib (positive control).
-
-
Enzyme and Probe Preparation:
-
Prepare a 2X solution of PARP1 enzyme in assay buffer. The final concentration should be optimized to yield a robust FP signal (e.g., 5 nM).
-
Prepare a 2X solution of fluorescently labeled this compound in assay buffer. The final concentration should be at the Kd for its binding to PARP1 to ensure assay sensitivity (e.g., 10 nM).
-
-
Assay Reaction:
-
Add 2.5 µL of the 2X PARP1 enzyme solution to each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 2.5 µL of the 2X fluorescently labeled this compound solution to all wells to initiate the competition reaction.
-
-
Incubation and UV Crosslinking:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Place the plate on a pre-chilled block and irradiate with UV light (365 nm) for 15 minutes to covalently crosslink the this compound probe to the PARP1 enzyme.
-
-
Detection:
-
Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 540 nm excitation and 590 nm emission for TAMRA).
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) where Signal_compound is the FP signal in the presence of the test compound, Signal_max is the average FP signal of the negative control (DMSO), and Signal_min is the average FP signal of the positive control (e.g., Olaparib).
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Protocol 2: Dose-Response and IC50 Determination
This protocol is for determining the potency (IC50) of confirmed hits from the primary screen.
Procedure:
-
Compound Serial Dilution:
-
Prepare a serial dilution series for each confirmed hit compound, typically from 100 µM to 1 nM in DMSO.
-
Dispense 50 nL of each concentration into the wells of a 384-well plate.
-
-
Assay Execution:
-
Follow the same procedure as the primary screening assay (Protocol 1, steps 2-5).
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Protocol 3: Cellular Target Engagement using this compound (Off-target Identification)
This protocol outlines a chemical proteomics approach to identify the cellular targets and potential off-targets of hit compounds in a competitive manner with this compound.
Materials:
-
Cultured cells (e.g., HeLa or a relevant cancer cell line)
-
This compound probe
-
Hit compound
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors
-
Streptavidin-coated magnetic beads
-
Wash Buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for SDS-PAGE, in-gel digestion, and LC-MS/MS analysis
Procedure:
-
Cell Treatment:
-
Treat cultured cells with either the hit compound or DMSO (vehicle control) for a specified time.
-
Add the this compound probe to the cells and incubate.
-
-
UV Crosslinking and Lysis:
-
Irradiate the cells with UV light (365 nm) to induce covalent crosslinking of this compound to its target proteins.
-
Harvest and lyse the cells in lysis buffer.
-
-
Affinity Pulldown:
-
Incubate the cell lysates with streptavidin-coated magnetic beads to capture the this compound-protein complexes (assuming this compound has a biotin tag or can be clicked to one).
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the captured proteins from the beads.
-
Separate the proteins by SDS-PAGE.
-
Perform in-gel digestion of the protein bands.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were pulled down.
-
-
Data Analysis:
-
Compare the protein profiles from the hit compound-treated sample and the DMSO control.
-
Proteins that show a reduced signal in the hit compound-treated sample are potential targets or off-targets of the compound, as their binding to this compound was competed away.
-
Conclusion
This compound is a versatile and powerful tool for the discovery and characterization of PARP inhibitors. The protocols outlined in these application notes provide a comprehensive framework for developing and executing high-throughput screening campaigns and subsequent hit validation and target identification studies. The competitive photoaffinity labeling approach offers a robust and direct method for identifying compounds that engage with PARP enzymes in a physiologically relevant context.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PARPYnD Insolubility
This guide provides troubleshooting strategies and frequently asked questions to address common issues with PARPYnD solubility in aqueous solutions for experimental assays.
Frequently Asked Questions (FAQs)
Q1: I've observed precipitation after adding this compound to my aqueous buffer. What is the first step I should take?
A1: The initial step is to confirm if the observed precipitate is indeed this compound. Ensure that your buffer components are fully dissolved and that no precipitation occurs before the addition of this compound. If the buffer is clear, the precipitate is likely your compound of interest. Proceed to the troubleshooting steps outlined below to systematically address the solubility issue.
Q2: The supplier datasheet lists the solubility of this compound as "To be determined". What does this mean for my experiments?
A2: "To be determined" indicates that the solubility of this compound in common laboratory solvents has not been officially reported by the supplier[1]. Therefore, you will need to empirically determine the optimal solvent and conditions for your specific experimental needs. This guide provides a systematic approach to help you in this process.
Q3: Can I use an organic solvent to dissolve this compound before adding it to my aqueous assay buffer?
A3: Yes, this is a common and recommended strategy for compounds with low aqueous solubility[2][3]. The use of a co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is a standard practice. However, it is crucial to keep the final concentration of the organic solvent in your assay as low as possible to avoid affecting the biological system you are studying[4].
Q4: How does pH affect the solubility of this compound?
Q5: Could the temperature of my solution affect this compound solubility?
A5: For most solid compounds, solubility in a liquid solvent increases with temperature[6][7][8]. Gently warming the solution can help dissolve this compound. However, be cautious about the temperature stability of both this compound and the other components of your assay.
Troubleshooting Guide
Issue: this compound is not dissolving or is precipitating in my aqueous solution.
This troubleshooting guide follows a logical workflow to help you identify the cause of insolubility and find a suitable solution.
Caption: Troubleshooting workflow for this compound insolubility.
Step 1: Optimizing the Stock Solution
The first step is to ensure that this compound is fully dissolved in a concentrated stock solution before diluting it into your aqueous buffer.
Q: How should I prepare my initial stock solution of this compound?
A: Given its complex organic structure, it is highly recommended to first dissolve this compound in an organic solvent.
-
Recommended Solvents: 100% Dimethyl sulfoxide (DMSO) or 100% N,N-Dimethylformamide (DMF).
-
Procedure:
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of 100% DMSO or DMF to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex thoroughly. Gentle warming or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Step 2: Optimizing the Aqueous Dilution
How you dilute the stock solution into your aqueous buffer is critical to prevent precipitation.
Q: What is the best way to dilute my this compound stock solution into my aqueous buffer?
A: Rapid and efficient mixing is key. Adding the concentrated stock directly to the full volume of the aqueous buffer while vortexing can help prevent the compound from precipitating out.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound = 613.67 g/mol )[1].
-
Weigh the calculated amount of this compound and place it in a microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the solid is completely dissolved.
-
If the solid does not dissolve, briefly sonicate the tube for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure no particulate matter is present.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Solubility Screening by pH Variation
Objective: To determine the effect of pH on the solubility of this compound in an aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
A series of buffers with different pH values (e.g., 50 mM Sodium Acetate pH 5.0, 50 mM MES pH 6.0, 50 mM HEPES pH 7.4, 50 mM Tris pH 8.5)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Label a set of microcentrifuge tubes, one for each pH to be tested.
-
Pipette 99 µL of each buffer into the corresponding tube.
-
While vortexing the buffer, add 1 µL of the 10 mM this compound stock solution to each tube to achieve a final concentration of 100 µM. This results in a final DMSO concentration of 1%.
-
Continue vortexing for 30 seconds.
-
Incubate the tubes at room temperature for 30 minutes.
-
Visually inspect each tube for any signs of precipitation.
-
(Optional) For a quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes. Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Data Presentation
Use the following tables to record your experimental findings.
Table 1: this compound Stock Solution Preparation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | 100% DMSO | 100% DMF | |
| Concentration | 10 mM | 20 mM | |
| Temperature | Room Temp | 37°C | |
| Observations | (e.g., Fully dissolved, Precipitate) |
Table 2: Aqueous Solubility at Different pH Values
| Final this compound Conc. | Buffer System | pH | Final Co-solvent Conc. | Visual Observation (Precipitate Y/N) |
| 100 µM | Sodium Acetate | 5.0 | 1% DMSO | |
| 100 µM | MES | 6.0 | 1% DMSO | |
| 100 µM | HEPES | 7.4 | 1% DMSO | |
| 100 µM | Tris | 8.5 | 1% DMSO |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. xcessbio.com [xcessbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. byjus.com [byjus.com]
Technical Support Center: Optimizing PARP Inhibitor Concentration for Cell-Based Assays
Welcome to the technical support center for optimizing the use of PARP inhibitors in your cell-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully determine the optimal concentration of PARP inhibitors for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PARP inhibitors?
A1: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer drugs that block the activity of PARP enzymes, particularly PARP1 and PARP2. These enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, single-strand breaks are not repaired, leading to the accumulation of double-strand breaks during DNA replication. In cells with mutations in genes involved in homologous recombination repair of double-strand breaks, such as BRCA1 or BRCA2, this accumulation of DNA damage leads to cell death, a concept known as synthetic lethality.
Q2: What is a typical starting concentration range for a new PARP inhibitor in a cell-based assay?
A2: For a new PARP inhibitor, it is recommended to start with a broad concentration range to determine its potency (IC50) and cytotoxic effects. A common starting point is a serial dilution from 10 µM down to 0.1 nM. The optimal concentration will be cell line-dependent and assay-dependent.
Q3: How do I determine the optimal concentration of my PARP inhibitor?
A3: The optimal concentration is typically determined by performing a dose-response experiment. This involves treating your cells with a range of inhibitor concentrations and then measuring a relevant biological endpoint. For PARP inhibitors, this could be cell viability, apoptosis, or a direct measure of PARP activity (e.g., a PARylation assay). The goal is to find a concentration that gives a significant biological effect with minimal off-target toxicity.
Q4: What are some common PARP inhibitors and their typical IC50 ranges?
A4: The IC50 of a PARP inhibitor can vary significantly depending on the cell line and the specific assay used. Below is a table summarizing the reported IC50 values for some common PARP inhibitors.
| PARP Inhibitor | Typical IC50 Range (Enzymatic Assay) | Typical IC50 Range (Cell-Based Assay) |
| Olaparib | 1-5 nM | 10-100 nM |
| Talazoparib | ~1 nM | 1-10 nM |
| Rucaparib | 1-5 nM | 10-50 nM |
| Niraparib | 1-5 nM | 5-20 nM |
Note: These values are approximate and should be used as a general guideline. It is essential to determine the IC50 experimentally for your specific cell line and conditions.
Q5: Should I be concerned about the stability of the PARP inhibitor in my cell culture media?
A5: Yes, the stability of any small molecule in cell culture media can affect the outcome of your experiment. Most PARP inhibitors are stable in standard cell culture media for the duration of typical experiments (24-72 hours). However, if you are running a longer-term experiment, it is advisable to refresh the media with a fresh inhibitor at regular intervals (e.g., every 72 hours).
Troubleshooting Guide
Problem 1: I am not observing any effect of my PARP inhibitor, even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Verify the stock concentration and dilution calculations. Prepare a fresh dilution series. |
| Degraded inhibitor | Ensure the inhibitor has been stored correctly (typically at -20°C or -80°C, protected from light). Use a fresh aliquot. |
| Cell line is resistant to PARP inhibition | Confirm that your cell line has a defect in homologous recombination (e.g., BRCA1/2 mutation). Some cell lines are inherently resistant. |
| Assay is not sensitive enough | Use a more sensitive assay to detect the effects of PARP inhibition. For example, a PARylation assay is a direct measure of PARP activity. |
| Incorrect timing of treatment | Optimize the duration of inhibitor treatment. A longer incubation time may be required to observe a phenotypic effect like cell death. |
Problem 2: I am observing high levels of cell death even at low concentrations of the PARP inhibitor.
| Possible Cause | Troubleshooting Step |
| Inhibitor is cytotoxic at the tested concentrations | Perform a cytotoxicity assay (e.g., MTT or CellTox-Glo) to determine the toxic concentration range. Use concentrations below the toxic threshold for your experiments. |
| Off-target effects | At high concentrations, some inhibitors can have off-target effects. Lower the concentration to a range where the inhibitor is selective for PARP. |
| Cell line is highly sensitive | Some cell lines are exquisitely sensitive to PARP inhibition. Use a much lower concentration range for your dose-response experiments. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). |
Problem 3: I am seeing high variability between my replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a uniform cell suspension and accurate cell counting to seed the same number of cells in each well. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Assay timing | Perform the assay at a consistent time point after treatment. |
Experimental Protocols
Protocol 1: Determining the IC50 of a PARP Inhibitor using a Cell Viability Assay (e.g., MTT Assay)
This protocol describes how to determine the concentration of a PARP inhibitor that inhibits cell viability by 50% (IC50).
Materials:
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Your cell line of interest (e.g., a BRCA-mutant cancer cell line)
-
Complete cell culture medium
-
PARP inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of your PARP inhibitor in complete medium. For a starting range of 10 µM to 0.1 nM, you might prepare dilutions at 20 µM, 2 µM, 0.2 µM, and so on.
-
Include a vehicle control (medium with the same concentration of DMSO as your highest inhibitor concentration) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the appropriate inhibitor dilution or control to each well.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
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Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the inhibitor concentration.
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Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: Simplified PARP Inhibition Signaling Pathway.
Technical Support Center: Improving the Efficacy of PARP Inhibitor Treatment In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PARP inhibitors (PARPis) in vitro. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro experiments with PARP inhibitors.
Issue 1: Inconsistent or No-Significant PARPi Efficacy
Question: My PARP inhibitor treatment is showing inconsistent results or no significant reduction in cell viability, even in a cell line that is supposed to be sensitive. What could be the problem?
Answer: Several factors can contribute to a lack of PARPi efficacy in vitro. Here's a troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for inconsistent PARPi efficacy.
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Cell Line Integrity: Ensure your cell line is authentic and free from contamination. Mycoplasma can alter cellular responses to drugs.
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Homologous Recombination (HR) Status: The primary mechanism of action for PARPis is synthetic lethality in cells with HR deficiency (HRD), such as those with BRCA1/2 mutations.[1][2] Verify the HRD status of your cell line. Over time in culture, some cell lines can develop reversion mutations that restore HR function.[3][4]
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PARP Inhibitor Quality: Confirm the integrity of your PARP inhibitor. Improper storage can lead to degradation. Prepare fresh stock solutions.
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Assay Conditions: Optimize your cell viability assay. Factors like cell seeding density and the duration of drug exposure can significantly impact results.
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Acquired Resistance: If you are using a cell line that has been previously exposed to PARPis, it may have developed resistance.[3]
Issue 2: High Background or Off-Target Effects
Question: I'm observing significant cytotoxicity in my control (HR-proficient) cell line, or I suspect off-target effects. How can I address this?
Answer: While PARPis are targeted therapies, off-target effects can occur, and some level of toxicity in HR-proficient cells is expected due to the "PARP trapping" mechanism.[1][3]
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PARP Trapping: The cytotoxicity of PARPis is not only due to catalytic inhibition but also their ability to "trap" PARP enzymes on DNA, creating toxic lesions.[1][3] Different PARPis have varying trapping potencies, which do not always correlate with their catalytic inhibitory activity.[5]
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Kinase Inhibition: Some PARP inhibitors, such as rucaparib and niraparib, have been shown to inhibit kinases at micromolar concentrations, which could contribute to off-target effects.[6]
-
Troubleshooting Steps:
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Titrate PARPi Concentration: Use a dose-response curve to determine the lowest effective concentration in your HRD cell line to minimize off-target effects in controls.
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Use a Different PARPi: Compare the effects of multiple PARPis with different trapping potencies and off-target profiles.
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Validate Target Engagement: Use techniques like the NanoBRET assay or photoaffinity probes (e.g., PARPYnD) to confirm that the observed effects are due to engagement with PARP enzymes in your cellular model.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of synthetic lethality in the context of PARP inhibitors?
A1: Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not.[1] In the context of PARPis, cancer cells with a deficiency in the homologous recombination (HR) pathway for DNA double-strand break repair (e.g., due to BRCA1/2 mutations) are highly dependent on the PARP-mediated single-strand break repair pathway. When PARP is inhibited, single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. The HR-deficient cells cannot repair these double-strand breaks, leading to genomic instability and cell death.[2]
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining PARPYnD Synthesis for Higher Yield
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of PARPYnD, a potent photoaffinity probe for poly(ADP-ribose) polymerase (PARP). Our goal is to help you optimize your synthetic route for higher yields and purity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the multi-step synthesis of this compound. The proposed synthetic route involves the preparation of three key fragments followed by their sequential coupling.
Diagram of the Proposed this compound Synthesis Workflow:
Caption: Proposed workflow for the synthesis of this compound via a convergent approach.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Fragment 1: Low yield of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid | 1. Incomplete oxidation of the diaziridine precursor. 2. Decomposition of the diazirine ring during synthesis or workup.[1][2] 3. Side reactions during the introduction of the butynyl group. | 1. Use fresh oxidizing agents like silver oxide (Ag₂O) or manganese dioxide (MnO₂). Ensure anhydrous conditions. 2. Diazirines are sensitive to strong acids and prolonged exposure to light.[3] Use buffered conditions for workup and protect reaction mixtures from light. 3. Consider using a milder alkylating agent or optimizing the reaction temperature to minimize side products. |
| Fragment 2: Inefficient synthesis of 5-amino-3-cyano-2-(piperazin-1-yl)pyridine | 1. Low conversion in the one-pot multi-component reaction.[4] 2. Formation of regioisomers. 3. Difficulty in purification.[5][6] | 1. Optimize the ratio of reactants and the catalyst (e.g., ammonium acetate).[4] Experiment with different solvents and reaction temperatures. 2. Use a stepwise approach to control regioselectivity if the one-pot method fails. 3. Purify via column chromatography using a gradient elution. Washing with a dilute acid solution can sometimes help remove basic impurities.[7] |
| Fragment 3: Low yield of 3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 1. Incomplete initial condensation reaction. 2. Poor yield in the cyclization step with hydrazine.[8][9] | 1. Ensure anhydrous conditions for the initial condensation. Consider using a stronger dehydrating agent. 2. Optimize the reaction time and temperature for the hydrazine cyclization. Using hydrazine hydrate in a high-boiling solvent like ethanol or acetic acid is common.[9] |
| Amide Coupling 1 & 2: Low yield of coupled products | 1. Inefficient activation of the carboxylic acid.[10][11] 2. Steric hindrance between the fragments. 3. Epimerization at chiral centers (if applicable). 4. Hydrolysis of the activated ester. | 1. Use a more potent coupling reagent such as HATU, HBTU, or COMU®.[12][13] 2. Increase reaction time and/or temperature. Consider using microwave-assisted synthesis. 3. Add a racemization suppressant like HOBt or OxymaPure®.[12] 4. Ensure all reagents and solvents are anhydrous. |
| Final Product: this compound is impure after purification | 1. Presence of unreacted starting materials or coupling reagents. 2. Decomposition of the diazirine moiety during purification. | 1. Use a multi-step purification process, such as a combination of column chromatography and preparative HPLC. 2. Avoid acidic conditions and prolonged exposure to light during purification. Use a neutral or slightly basic mobile phase for chromatography if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the this compound synthesis?
A1: The formation and handling of the diazirine-containing fragment (Fragment 1) is often the most challenging part of the synthesis. Diazirines can be sensitive to heat, light, and strong acids, leading to decomposition and lower yields.[1][2][3] Careful control of reaction conditions and appropriate workup procedures are crucial.
Q2: Which amide coupling reagent is best for the final steps?
A2: For coupling complex and potentially sterically hindered fragments, phosphonium or uronium-based reagents like PyBOP, HBTU, or HATU are generally more effective than carbodiimides (e.g., DCC, EDC) alone.[12][13] The choice may require some optimization, and the addition of a base like DIPEA is typically required.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for monitoring reaction progress. LC-MS is particularly useful for confirming the identity of intermediates and the final product.
Q4: What are the expected yields for each step?
A4: The yields can vary significantly based on the specific conditions and scale of the reaction. Below is a table of estimated yields based on similar transformations reported in the literature.
| Reaction Step | Description | Estimated Yield Range |
| Fragment 1 Synthesis | Synthesis of the diazirine-propanoic acid fragment. | 30-50% (multi-step) |
| Fragment 2 Synthesis | One-pot synthesis of the aminocyano-piperazinyl-pyridine core.[4] | 50-70% |
| Fragment 3 Synthesis | Two-step synthesis of the phthalazinone-benzoic acid fragment. | 60-80% |
| Amide Coupling 1 | Coupling of Fragment 2 and Fragment 3. | 70-90% |
| Amide Coupling 2 | Final coupling of the intermediate with Fragment 1. | 60-80% |
| Overall Yield | Estimated overall yield for the entire synthesis. | 5-15% |
Q5: What is the role of the diazirine and alkyne groups in this compound?
A5: The diazirine group is a photoaffinity label. Upon exposure to UV light, it forms a highly reactive carbene that can form a covalent bond with nearby molecules, such as the PARP enzyme.[14][15] The alkyne group serves as a bioorthogonal handle for "click" chemistry, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) for visualization or purification of the labeled proteins.
Experimental Protocols
A detailed, optimized protocol for the synthesis of this compound is provided below. Note: This is a proposed synthetic route and may require further optimization.
Synthesis of 3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Fragment 3)
-
To a solution of 3-formylbenzoic acid (1.0 eq) in a suitable solvent (e.g., toluene), add 2-carboxybenzaldehyde (1.0 eq) and a catalytic amount of a dehydrating agent.
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
After completion, cool the reaction and add hydrazine hydrate (1.2 eq).
-
Reflux the mixture until the reaction is complete (monitored by TLC/LC-MS).
-
Cool the reaction mixture, and collect the precipitated product by filtration. Wash with a cold solvent and dry under vacuum.
Synthesis of 5-amino-3-cyano-2-(piperazin-1-yl)pyridine (Fragment 2)
-
In a round-bottom flask, combine malononitrile (1.0 eq), an appropriate orthoformate derivative (2.0 eq), N-Boc-piperazine (1.0 eq), and ammonium acetate (5.0 eq) in a suitable solvent (e.g., ethanol).[4]
-
Heat the reaction mixture at 90-100 °C for 2-4 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Remove the Boc protecting group using standard conditions (e.g., TFA in DCM) to yield the free amine.
Final Assembly of this compound
-
Amide Coupling 1: Dissolve Fragment 3 (1.0 eq) and the deprotected Fragment 2 (1.0 eq) in an anhydrous solvent (e.g., DMF).
-
Add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Perform an aqueous workup and extract the product. Purify by column chromatography to obtain the intermediate.
-
Amide Coupling 2: Dissolve the intermediate from the previous step (1.0 eq) and Fragment 1 (3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid, 1.1 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.2 eq).
-
Stir the reaction at room temperature, protected from light, until completion.
-
Perform an aqueous workup, extract the final product, and purify by preparative HPLC to obtain pure this compound.
Signaling Pathway
PARP enzymes play a crucial role in DNA repair. PARP inhibitors, like this compound, block this repair mechanism, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with deficient DNA repair pathways (e.g., BRCA mutations). This concept is known as synthetic lethality.
Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
References
- 1. Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 6. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid | 420846-72-6 | Benchchem [benchchem.com]
- 9. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 10. hepatochem.com [hepatochem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. iris-biotech.de [iris-biotech.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results with PARPYnD
Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and optimize their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of the PARPYnD technology.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound technology?
A1: this compound, or PARP-dependent Nanoparticle Delivery, is a proprietary technology that leverages the cellular activity of Poly (ADP-ribose) polymerase (PARP) enzymes to achieve targeted intracellular delivery of cargo-loaded nanoparticles. The system is designed to deliver therapeutic agents, imaging probes, or research compounds specifically to cells with high PARP activity, which is often a hallmark of DNA damage and certain cancer types.
Q2: What are the critical components of the this compound system?
A2: The this compound system consists of three core components:
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pD-NPs (this compound Nanoparticles): Biocompatible nanoparticles loaded with the experimental cargo.
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pD-Linker: A proprietary linker molecule that tethers the cargo to the nanoparticle and is cleaved in a PARP-dependent manner.
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pD-Activator: A compound that enhances the cellular uptake of the nanoparticle complex.
Q3: Can I use my own nanoparticles or cargo with the pD-Linker and pD-Activator?
A3: The pD-Linker and pD-Activator have been optimized for use with the provided pD-NPs. While it is theoretically possible to adapt the system, it would require extensive optimization and is not recommended for standard experimental setups. Custom conjugation services are available through our technical support team.
Q4: How is the this compound signal quantified?
A4: Quantification depends on the cargo. For fluorescent cargo, the signal is typically measured via flow cytometry or fluorescence microscopy. For therapeutic cargo, the downstream effect (e.g., cell viability, target engagement) is measured using appropriate assays.
Troubleshooting Unexpected Results
This guide addresses specific issues you might encounter during your this compound experiments in a question-and-answer format.
Issue 1: Low or No Signal in Positive Control Cells
Q: I am not observing the expected signal (e.g., fluorescence) in my positive control cell line, which is known to have high PARP activity. What could be the cause?
A: This is a common issue that can stem from several factors related to reagent handling, experimental setup, or the health of your cells. Below is a table outlining potential causes and solutions.
Troubleshooting Low/No Signal
| Potential Cause | Recommended Solution |
|---|---|
| Improper Reagent Storage | The pD-Linker and pD-Activator are sensitive to light and temperature. Ensure they have been stored at -20°C and protected from light. Aliquot reagents to avoid multiple freeze-thaw cycles. |
| Incorrect Reagent Dilution | Prepare fresh dilutions of all components for each experiment. Verify your calculations and ensure you are using the recommended diluents. |
| Suboptimal Cell Health | Ensure cells are healthy, actively dividing, and are within a low passage number. High cell confluence can affect results. We recommend seeding cells to be at 70-80% confluency at the time of the experiment. |
| Insufficient Incubation Time | The incubation time for the pD-NP complex can vary between cell types. Perform a time-course experiment (e.g., 2, 4, 6, 12 hours) to determine the optimal incubation time for your specific cell line. |
| Degraded pD-Activator | The pD-Activator can lose potency over time. If you suspect degradation, request a fresh vial from technical support and compare results. |
Issue 2: High Background Signal in Negative Control Cells
Q: My negative control cells (low PARP activity) are showing a high signal, making it difficult to distinguish from my positive controls. What should I do?
A: High background can be attributed to non-specific uptake of the nanoparticles or issues with the washing steps. Refer to the table below for troubleshooting steps.
Troubleshooting High Background Signal
| Potential Cause | Recommended Solution |
|---|---|
| Inadequate Washing | Increase the number and rigor of washing steps after incubation with the pD-NP complex. Use a gentle buffer like PBS to avoid dislodging cells. |
| Excessive pD-NP Concentration | High concentrations of pD-NPs can lead to non-specific, passive uptake. Perform a concentration titration to find the optimal concentration that maximizes the signal-to-noise ratio. |
| Cell Auto-fluorescence | If using a fluorescent cargo, check for inherent auto-fluorescence in your cell line at the same wavelength. Include an "unstained" control group in your experiment. |
| Contamination of Cell Culture | Mycoplasma or other microbial contamination can affect cell membrane integrity and lead to increased non-specific uptake. Test your cell cultures for contamination. |
Key Experimental Protocol: Quantifying this compound-mediated Delivery via Flow Cytometry
This protocol outlines the key steps for a standard this compound experiment using a fluorescently-labeled cargo and analysis by flow cytometry.
1. Cell Preparation:
- Seed cells (e.g., HeLa as positive control, a PARP-inhibitor treated line as negative control) in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.
- Incubate overnight at 37°C and 5% CO2.
2. Preparation of this compound Complex:
- Thaw pD-NPs (with fluorescent cargo), pD-Linker, and pD-Activator on ice, protected from light.
- In a microcentrifuge tube, combine the pD-Linker and pD-NPs in serum-free media and incubate for 30 minutes at room temperature to allow for conjugation.
- Add the pD-Activator to the mixture and vortex gently.
3. Cell Treatment:
- Remove the growth media from the cells and wash once with PBS.
- Add the complete this compound complex to the cells.
- Incubate for 4 hours at 37°C and 5% CO2.
4. Cell Harvesting and Staining:
- Remove the this compound complex and wash the cells three times with cold PBS.
- Harvest the cells using a gentle cell dissociation reagent (e.g., TrypLE).
- Transfer cells to FACS tubes and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 200 µL of FACS buffer (PBS with 2% FBS).
5. Data Acquisition:
- Analyze the cells on a flow cytometer using the appropriate laser and filter for your fluorescent cargo (e.g., FITC channel for a green fluorescent probe).
- Collect at least 10,000 events per sample.
Expected Quantitative Results
| Cell Line / Condition | Mean Fluorescence Intensity (MFI) | Expected Outcome |
|---|---|---|
| HeLa (Positive Control) | > 10,000 | High Signal |
| HeLa + PARP Inhibitor (Negative Control) | < 2,000 | Low Signal |
| Unstained Cells | < 500 | Background |
Visualizations
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of this compound activation and cargo release.
Caption: The proposed signaling pathway for this compound-mediated cargo delivery.
This compound Experimental Workflow
This diagram outlines the major steps in a typical this compound experiment, from cell preparation to data analysis.
Caption: A generalized workflow for this compound experiments.
PARPYnD Technical Support Center: Optimization of Administration Route
Of course. Here is a technical support center with troubleshooting guides and FAQs for the optimization of PARPYnD administration route.
Disclaimer: this compound is a fictional PARP inhibitor. The following information is based on established knowledge and experimental practices for the class of PARP (Poly ADP-ribose polymerase) inhibitors in general.
This guide is intended for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions and troubleshoots common issues encountered during the preclinical development and optimization of the administration route for the PARP inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions through a mechanism known as "synthetic lethality".[1] PARP enzymes, particularly PARP1 and PARP2, are crucial for repairing DNA single-strand breaks (SSBs).[2][3] When this compound inhibits these enzymes, SSBs are not repaired.[4] During DNA replication, these unrepaired SSBs lead to the collapse of replication forks, creating more severe DNA double-strand breaks (DSBs).[3][5] In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), these DSBs cannot be fixed, leading to genomic instability and ultimately, cell death.[1] Normal cells, which have functional DSB repair pathways, are less affected.[3] A key aspect of PARP inhibitor action is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps it on the DNA, which is a highly cytotoxic lesion.[2][4]
Q2: What are the common administration routes for PARP inhibitors like this compound, and how do they compare?
A2: Most clinically approved PARP inhibitors are administered orally.[6] However, for preclinical research and to overcome specific challenges, other routes are often explored.
-
Oral (PO): This is the most common route for patient convenience.[7] However, it can be plagued by issues of low or variable bioavailability due to factors like poor solubility and first-pass metabolism.[7][8][9]
-
Intravenous (IV): IV administration bypasses absorption barriers, ensuring 100% bioavailability and providing precise control over plasma concentrations. This route is common in early-stage preclinical studies to establish maximum efficacy but can lead to higher peak concentrations (Cmax), potentially increasing systemic toxicity.[10][11]
-
Intraperitoneal (IP): Often used in rodent tumor models, especially for ovarian cancer, IP injection can achieve high local drug concentrations within the peritoneal cavity while potentially reducing systemic exposure.[12]
-
Sustained-Release Formulations: Novel delivery systems, such as implantable devices, can provide continuous, localized drug release over an extended period, maintaining therapeutic concentrations at the tumor site while minimizing systemic side effects.[13]
Q3: What key pharmacokinetic (PK) parameters should we monitor when comparing administration routes?
A3: When optimizing the administration route, it is critical to assess a standard set of PK parameters to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include:
-
Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Concentration): The time it takes to reach Cmax.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t½ (Half-life): The time required for the drug concentration to decrease by half.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation. For IV, this is 100%. For other routes, it is calculated relative to IV.
Troubleshooting Guide
Problem 1: Low and variable oral bioavailability of this compound in our mouse model.
Question: We are observing a low oral bioavailability (%F < 10%) with high inter-animal variability for this compound. What are the potential causes, and how can we improve this?
Answer: Low and variable oral bioavailability is a common challenge for many small molecule inhibitors, including PARP inhibitors like olaparib.[9][14] The primary causes are often poor aqueous solubility, degradation in the gastrointestinal (GI) tract, extensive first-pass metabolism in the gut wall and liver, or active removal by efflux pumps like P-glycoprotein (P-gp).[6]
Recommended Solutions:
-
Formulation Optimization: The formulation can dramatically impact bioavailability.[7] Moving from a simple suspension in an aqueous vehicle to a more advanced formulation is a critical first step.
-
Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles can improve solubility, protect it from degradation, and enhance absorption.[8] Nanomedicines can also alter drug uptake pathways, potentially overcoming efflux pump-mediated resistance.[10][11]
-
Excipient Selection: The inactive ingredients (excipients) in a formulation play a crucial role.[7] Using solubility enhancers, such as cyclodextrins or surfactants, can significantly improve drug dissolution.
Table 1: Comparison of Formulation Strategies to Improve Oral Bioavailability
| Formulation Strategy | Description | Potential Impact on PK Parameters | Key Considerations |
| Simple Suspension | Drug suspended in an aqueous vehicle (e.g., methylcellulose). | Low Cmax and AUC, high variability. | Simple to prepare but often results in poor exposure. |
| Lipid-Based Formulations | Drug dissolved in lipids, oils, or surfactants (e.g., SEDDS¹). | Increased Cmax and AUC, reduced variability. | Enhances dissolution and lymphatic uptake, bypassing the liver. |
| Nano-suspensions | Drug particle size is reduced to the nanometer range. | Faster dissolution rate leading to higher Cmax and AUC.[9] | Can be prepared by wet milling or solvent evaporation techniques.[9] |
| Solid Dispersions | Drug is dispersed in a solid polymer matrix (e.g., PVP, PEG). | Improved solubility and dissolution, leading to higher bioavailability. | A common strategy for poorly soluble compounds. |
¹Self-emulsifying drug delivery system
Problem 2: High in vitro potency but poor in vivo efficacy after oral administration.
Question: this compound shows potent cytotoxicity in our BRCA-mutant cell lines (IC50 < 10 nM), but in our xenograft model, oral administration at the maximum tolerated dose (MTD) results in minimal tumor growth inhibition. Could this be an administration route issue?
Answer: This is a classic drug development challenge often rooted in suboptimal pharmacokinetics (PK) and/or pharmacodynamics (PD). High in vitro potency does not guarantee in vivo success if the drug does not reach the tumor in sufficient concentrations for a sufficient duration. The administration route is a primary determinant of the drug's PK profile.[15]
Recommended Workflow:
To diagnose this issue, a systematic PK/PD study is required to determine if therapeutic concentrations of this compound are being achieved and maintained in both the plasma and, more importantly, the tumor tissue.
Detailed Experimental Protocol: Preclinical Pharmacokinetic (PK) Study
This protocol outlines a single-dose PK study in tumor-bearing mice to compare oral (PO) and intravenous (IV) administration of this compound.
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) and bioavailability of this compound in plasma and tumor tissue.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude with BRCA-mutant xenografts).
-
This compound compound.
-
IV formulation vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline).
-
Oral gavage formulation vehicle (e.g., 0.5% Methylcellulose).
-
Gavage needles, syringes, collection tubes (with anticoagulant).
-
Analytical equipment (LC-MS/MS).
Methodology:
-
Animal Dosing:
-
Acclimate animals and record body weights.
-
Divide mice into two main groups: IV and PO administration (n=3-4 mice per time point).
-
IV Group: Administer this compound at a low dose (e.g., 2 mg/kg) via tail vein injection.
-
PO Group: Administer this compound at a higher dose (e.g., 20 mg/kg) via oral gavage.
-
-
Sample Collection:
-
Collect blood samples (via retro-orbital or submandibular bleed) at designated time points.
-
Suggested time points:
-
IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
-
At each time point, euthanize a cohort of animals and immediately collect plasma (by centrifugation) and harvest tumor tissue.
-
Flash-freeze all samples in liquid nitrogen and store at -80°C.
-
-
Sample Analysis:
-
Develop and validate a sensitive LC-MS/MS method for quantifying this compound in plasma and tumor homogenates.
-
Prepare calibration standards and quality control samples.
-
Extract this compound from the samples and analyze using the LC-MS/MS method.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC, etc.) for both plasma and tumor.
-
Calculate the oral bioavailability (%F) using the formula: %F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Calculate the tumor-to-plasma ratio (AUC_tumor / AUC_plasma) to assess tumor penetration. Some PARP inhibitors show favorable tumor accumulation.[15][16]
-
Problem 3: Significant systemic toxicity observed with intravenous (IV) administration.
Question: Our IV formulation of this compound shows excellent tumor exposure and efficacy, but we are observing dose-limiting toxicities, such as severe neutropenia and weight loss. How can we maintain efficacy while reducing toxicity?
Answer: This issue arises when the therapeutic window is narrow. The high peak concentration (Cmax) associated with IV bolus injections can drive toxicity. The goal is to alter the drug's biodistribution to favor tumor accumulation while minimizing exposure to sensitive tissues like bone marrow.
Recommended Solutions:
-
Optimize Dosing Schedule: Instead of a single high-dose bolus, consider a continuous infusion or more frequent, lower-dose injections. This can lower the Cmax while maintaining the same total exposure (AUC), often reducing toxicity.
-
Switch to Localized Delivery: For specific tumor types, a switch to intraperitoneal (IP) administration may be beneficial. This can increase the drug concentration at the tumor site within the peritoneum while lowering systemic exposure.
-
Utilize Targeted Nanocarriers: This is a more advanced strategy. Encapsulating this compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) can alter its PK profile.[10][17]
-
Passive Targeting: Nanoparticles tend to accumulate in tumors through the Enhanced Permeability and Retention (EPR) effect. This can increase the tumor-to-plasma concentration ratio.[17]
-
Active Targeting: Nanoparticles can be decorated with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, further enhancing tumor-specific delivery.[12] Studies have shown that targeted nanoparticle delivery can significantly increase the cytotoxic efficacy of a PARP inhibitor compared to the free drug.[12]
-
References
- 1. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of PARP Inhibitors in BRCA-Related Malignancies [uspharmacist.com]
- 7. oncodaily.com [oncodaily.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Preparation and Comparison of Oral Bioavailability for Different Nano-formulations of Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy [frontiersin.org]
- 11. Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Current State of the Art in PARP Inhibitor-Based Delivery Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]
- 14. An Adaptive Study to Determine the Optimal Dose of the Tablet Formulation of the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of PARP Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. This guide provides a comparative analysis of several key PARP inhibitors—Olaparib, Rucaparib, Niraparib, Talazoparib, and the investigational agent Veliparib—alongside PARPYnD, a potent photoaffinity probe used in preclinical research to study PARP engagement. This comparison focuses on their mechanisms of action, biochemical potency, and the experimental protocols used to evaluate them, providing researchers, scientists, and drug development professionals with a comprehensive resource.
Mechanism of Action: The Principle of Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication.[2] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway.[3] However, in cancer cells with mutations in HR genes, such as BRCA1 and BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[2] This concept, where the simultaneous loss of two pathways is lethal to a cell while the loss of either one alone is not, is known as synthetic lethality and forms the therapeutic basis for PARP inhibitors.[4][5]
Another critical aspect of the mechanism of action for some PARP inhibitors is "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of the break.[6] This PARP-DNA complex is highly cytotoxic, as it can interfere with DNA replication and transcription, leading to cell death.[6][7] The potency of PARP trapping varies among different inhibitors and is considered a key factor in their clinical efficacy.[6][8]
Comparative Efficacy and Potency
The following table summarizes the key quantitative data for this compound and several clinically relevant PARP inhibitors. The data highlights the differences in their inhibitory concentrations (IC50) against different PARP enzymes and their relative PARP trapping abilities.
| Compound | Target(s) | IC50 (PARP1) | IC50 (PARP2) | PARP Trapping Potency | Key FDA-Approved Indications |
| This compound | PARP1, PARP2, PARP6 | 38 nM[9] | 6 nM[9] | Not reported as a therapeutic; potent photoaffinity probe[9] | Research Use Only |
| Olaparib | PARP1, PARP2, PARP3[5] | Median Kᵢ ~0.2-0.3 nM[6] | Median Kᵢ ~0.2-0.3 nM[6] | Less potent trapper than Talazoparib[6][8] | Ovarian, Breast, Pancreatic, Prostate Cancer[10][11] |
| Rucaparib | PARP1, PARP2 | Median Kᵢ between Talazoparib and Olaparib[6] | Median Kᵢ ~0.2-0.3 nM[6] | Less potent trapper than Talazoparib[6] | Ovarian, Prostate Cancer[10][11] |
| Niraparib | PARP1, PARP2 | Median Kᵢ ~2-4 nM[6] | Median Kᵢ ~2-4 nM[6] | More potent trapper than Olaparib and Rucaparib[7] | Ovarian Cancer[7][11] |
| Talazoparib | PARP1, PARP2 | Significantly more potent than other approved PARPis in vitro[6] | Median Kᵢ ~0.2 nM[6] | Most potent trapper (~100x > Olaparib)[6][7][8] | Breast Cancer[11] |
| Veliparib | PARP1, PARP2 | Kᵢ = 5.2 nM[12] | Kᵢ = 2.9 nM[12] | Weak PARP trapper[13] | Investigational, not FDA-approved[14] |
Experimental Protocols
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For PARP inhibitors, IC50 values are typically determined using enzymatic assays.
General Protocol for PARP Enzymatic Assay:
-
Reagents and Materials: Recombinant human PARP1 or PARP2 enzyme, activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent), NAD+ (the substrate for PARP), biotinylated NAD+, streptavidin-coated plates, and a detection reagent (e.g., horseradish peroxidase-conjugated anti-PAR antibody or a fluorescent probe).
-
Assay Procedure:
-
The PARP enzyme is incubated with activated DNA in an assay buffer.
-
The test compound (e.g., this compound or another PARP inhibitor) is added at various concentrations.
-
The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
The reaction is stopped, and the plate is washed to remove unincorporated NAD+.
-
The amount of incorporated biotinylated ADP-ribose (a measure of PARP activity) is quantified by adding a streptavidin-conjugated detection reagent.
-
The signal is read using a plate reader.
-
-
Data Analysis: The percentage of PARP inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
PARP Trapping Assay
PARP trapping assays are designed to measure the ability of an inhibitor to stabilize the PARP-DNA complex.
General Protocol for In Vitro PARP Trapping Assay:
-
Reagents and Materials: Recombinant human PARP1, a radiolabeled or fluorescently labeled DNA oligonucleotide containing a single-strand break, and the test compound.
-
Assay Procedure:
-
PARP1 is incubated with the labeled DNA oligonucleotide in the presence of varying concentrations of the test compound.
-
The mixture is then treated with a strong denaturant (e.g., potassium chloride and a detergent) to dissociate non-covalently bound proteins from the DNA.
-
The amount of PARP1 that remains bound (trapped) to the DNA is quantified. This can be done by various methods, such as filter binding assays (for radiolabeled DNA) or fluorescence polarization (for fluorescently labeled DNA).
-
-
Data Analysis: The amount of trapped PARP-DNA complex is plotted against the concentration of the inhibitor to determine the trapping potency.
Visualizing the Molecular Pathways
The Role of PARP in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.
Caption: PARP1-mediated DNA single-strand break repair pathway.
Synthetic Lethality in Cancer Cells
This diagram demonstrates the concept of synthetic lethality, where PARP inhibition is selectively toxic to cancer cells with deficient homologous recombination repair.
Caption: The mechanism of synthetic lethality with PARP inhibitors.
Experimental Workflow for PARP Inhibitor Evaluation
This workflow outlines the typical progression of experiments used to characterize a novel PARP inhibitor.
Caption: A typical experimental workflow for evaluating PARP inhibitors.
References
- 1. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of PARylation in DNA Damage Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veliparib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. xcessbio.com [xcessbio.com]
- 10. Part 6: Which different PARP inhibitors are available - ecancer [ecancer.org]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Cross-Validation of PARP Inhibitor Activity in Diverse Cell Lines: A Comparative Guide
Poly (ADP-ribose) polymerase (PARP) enzymes are critical players in cellular processes, most notably in DNA repair and the maintenance of genomic integrity.[1][2] This has made them a prime target in oncology, leading to the development of PARP inhibitors (PARPis), a class of drugs that has shown significant efficacy in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] However, the therapeutic response to PARPis can vary significantly across different tumor types and even among patients with similar genetic backgrounds. This guide provides a comparative overview of PARP and PARPi activity across various cell lines, supported by experimental data and detailed protocols to aid researchers in the cross-validation of these crucial therapeutic agents.
The PARP Signaling Pathway in DNA Damage Response
At its core, PARP-1, the most abundant of the PARP family, acts as a DNA damage sensor.[5] Upon detecting a single-strand break in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones.[6][7] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[7]
Comparative Efficacy of PARP Inhibitors Across Cancer Cell Lines
The sensitivity of cancer cells to different PARP inhibitors is not uniform. This variation can be attributed to the specific genetic background of the cell line, the potency of the inhibitor, and its ability to "trap" PARP on DNA.[8][9] PARP trapping is a key mechanism of action for many PARPis, where the inhibitor not only blocks PARP's catalytic activity but also stabilizes the PARP-DNA complex, leading to cytotoxic double-strand breaks during DNA replication.[8]
Below is a summary of the half-maximal inhibitory concentration (IC50) values for several common PARP inhibitors across a panel of breast and ovarian cancer cell lines. Lower IC50 values indicate greater potency.
| PARP Inhibitor | Cell Line | Cancer Type | BRCA1/2 Status | IC50 (µM) | Reference |
| Olaparib | PEO1 | Ovarian | BRCA2 mutant | ~5 | [9] |
| PEO4 | Ovarian | BRCA2 wild-type | >10 | [9] | |
| UWB1.289 | Ovarian | BRCA1 mutant | ~1 | [9] | |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | >10 | [9] | |
| MDA-MB-231 | Breast (TNBC) | Wild-type | ~10 | [10] | |
| BT-474 | Breast | Wild-type | ~5 | [10] | |
| Niraparib | PEO1 | Ovarian | BRCA2 mutant | ~1 | [9] |
| PEO4 | Ovarian | BRCA2 wild-type | >10 | [9] | |
| UWB1.289 | Ovarian | BRCA1 mutant | ~0.1 | [9] | |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | >1 | [9] | |
| Rucaparib | PEO1 | Ovarian | BRCA2 mutant | >10 | [9] |
| PEO4 | Ovarian | BRCA2 wild-type | >10 | [9] | |
| UWB1.289 | Ovarian | BRCA1 mutant | ~1 | [9] | |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | >10 | [9] | |
| Talazoparib | PEO1 | Ovarian | BRCA2 mutant | ~0.01 | [9] |
| PEO4 | Ovarian | BRCA2 wild-type | ~1 | [9] | |
| UWB1.289 | Ovarian | BRCA1 mutant | ~0.001 | [9] | |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | ~0.1 | [9] | |
| Veliparib | PEO1 | Ovarian | BRCA2 mutant | >10 | [9] |
| PEO4 | Ovarian | BRCA2 wild-type | >10 | [9] | |
| UWB1.289 | Ovarian | BRCA1 mutant | ~10 | [9] | |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | >10 | [9] |
Note: IC50 values are approximate and can vary based on the specific assay conditions.
It is important to note that while BRCA mutations are a key indicator of PARPi sensitivity, studies have shown that in large cell line collections, BRCA1/2 alterations are not always associated with increased sensitivity.[3][11] Other factors, such as high PARP1 expression, may also predict response.[3]
Potency and PARP Trapping Characteristics of Common PARP Inhibitors
The clinical efficacy of PARP inhibitors is influenced by both their catalytic inhibition and their ability to trap PARP-DNA complexes.[8] Talazoparib is recognized as the most potent PARP trapper among the inhibitors listed.[8][9]
| PARP Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | Strongest |
| Niraparib | Strong |
| Rucaparib | Moderate |
| Olaparib | Moderate |
| Veliparib | Weakest |
Experimental Protocols for Assessing PARP/PARPi Activity
Accurate cross-validation of PARPi activity requires robust and standardized experimental protocols. Below are methodologies for key assays.
Cell Viability and Cytotoxicity Assays
These assays measure the effect of PARP inhibitors on cell proliferation and survival.
-
MTS Assay:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PARP inhibitor for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the IC50 value from the dose-response curve.[9]
-
-
Colony Formation Assay:
-
Seed a low number of cells in 6-well plates.
-
Treat with the PARP inhibitor for 24 hours.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Allow the cells to grow for 10-14 days until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies to determine the surviving fraction.[10]
-
PARP Activity Assays
These assays directly measure the enzymatic activity of PARP.
-
ELISA-based PARP Activity Assay:
-
Prepare cell lysates from treated and untreated cells.
-
Use a kit that typically involves incubating the cell lysate in a histone-coated plate with biotinylated NAD+.
-
PARP in the lysate will use the biotinylated NAD+ to form PAR chains on the histones.
-
The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.
-
The color intensity is proportional to PARP activity.
-
-
NAD/NADH-Glo™ Assay:
PARP Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP on DNA.
-
Fluorescence Polarization (FP) Assay:
-
This assay utilizes a fluorescently labeled DNA probe.
-
When PARP binds to the probe, the polarization of the emitted light increases.
-
A PARP inhibitor that traps PARP on the DNA will cause a dose-dependent increase in the FP signal.[13]
-
Western Blot for PARP Cleavage
Cleavage of PARP-1 by caspases is a hallmark of apoptosis.
-
Treat cells with the PARP inhibitor.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody that recognizes both full-length PARP-1 (116 kDa) and the cleaved fragment (89 kDa).
-
The presence of the 89 kDa fragment indicates apoptosis.[14]
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel PARP inhibitor in different cell lines.
References
- 1. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Unmatched cell line collections are not optimal for identification of PARP inhibitor response and drug synergies | Sciety [sciety.org]
- 12. PARP and DDR Pathway Drug Discovery [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. PARP assay [assay-protocol.com]
A Comparative Guide to the Pharmacokinetic Profiles of PARP Inhibitor Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of four prominent Poly (ADP-ribose) polymerase (PARP) inhibitor analogs: Olaparib, Niraparib, Rucaparib, and Talazoparib. These agents have emerged as critical therapies in oncology, particularly for cancers with deficiencies in DNA repair mechanisms.[1][2][3] Understanding their distinct pharmacokinetic properties is paramount for optimizing clinical efficacy and safety.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for the four approved PARP inhibitors, offering a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.
| Parameter | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Dosing Frequency | Twice daily[1][2] | Once daily[1][2] | Twice daily[1][2] | Once daily[1][2] |
| Half-life (t½) | ~12-15 hours[4] | ~36-51 hours[4] | ~17-19 hours | ~50-93 hours[5] |
| Metabolism | Extensively by CYP3A4/5[1][2] | Mainly by carboxylesterases[2] | Extensively by CYP2D6, CYP1A2, CYP3A4[1][2] | Minimal metabolism[2][3] |
| Bioavailability | Improved with tablet formulation[6][7] | High bioavailability | Moderate | High bioavailability |
| Drug-Drug Interaction Potential | High, inhibitor of several enzymes and transporters[1][2] | Lower risk[1][2] | High, inhibitor of several enzymes and transporters[1][2] | Minimal risk[1][2] |
| Dose Adjustments | Renal impairment[3][8] | Hepatic impairment[3][8] | Not specified | Renal impairment[3][8] |
Note: The pharmacokinetic profiles of PARP inhibitors can exhibit moderate-to-high inter-individual variability in plasma exposure.[1][2] Higher exposure levels are often associated with increased toxicity, particularly hematological side effects.[1][2]
Experimental Protocols
The characterization of the pharmacokinetic profiles of PARP inhibitor analogs relies on a series of well-defined experimental protocols. Below are methodologies for two key assays.
1. Quantification of PARP Inhibitors in Plasma using LC-MS/MS
This method is essential for determining the concentration of PARP inhibitors in plasma samples, enabling the calculation of key pharmacokinetic parameters.
-
Sample Preparation: Plasma samples are typically prepared via protein precipitation. An organic solvent, such as acetonitrile, containing an internal standard (e.g., a structurally similar but isotopically labeled compound) is added to the plasma to precipitate proteins.[9]
-
Chromatographic Separation: The supernatant is then injected into a liquid chromatography system. A reversed-phase column, such as a C18 column, is commonly used to separate the analyte from other plasma components.[9][10] The mobile phase usually consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid to improve ionization.[10]
-
Mass Spectrometric Detection: The eluate from the chromatography system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operating in positive ionization mode.[10][11] The mass spectrometer is set to selected reaction monitoring (SRM) mode to specifically detect and quantify the parent and a specific fragment ion of the PARP inhibitor and the internal standard, ensuring high selectivity and sensitivity.[9]
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the PARP inhibitor in the plasma samples.[10]
2. In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is crucial for assessing the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[12]
-
Materials: Liver microsomes (from human or other species), test compound, NADPH regenerating system (to provide the necessary cofactor for CYP enzymes), and a buffer solution (e.g., potassium phosphate buffer).[13]
-
Incubation: The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.[13] Samples are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[13] The reaction is stopped at each time point by adding a cold organic solvent like acetonitrile or methanol, which also precipitates the microsomal proteins.[13]
-
Analysis: After centrifugation to remove the precipitated proteins, the concentration of the remaining parent compound in the supernatant is quantified using LC-MS/MS.[13]
-
Data Analysis: The rate of disappearance of the parent compound over time is used to calculate the in vitro intrinsic clearance, which provides an estimate of the compound's metabolic stability.[14]
Visualizations
Experimental Workflow for Pharmacokinetic Profiling
Caption: Workflow for characterizing the pharmacokinetic profile of a PARP inhibitor analog.
Signaling Pathway of PARP Inhibition
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.
References
- 1. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 2. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.usuhs.edu [scholar.usuhs.edu]
- 4. mdpi.com [mdpi.com]
- 5. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. A phase I study to determine the comparative bioavailability of two different oral formulations of the PARP inhibitor, olaparib (AZD2281), in patients with advanced solid tumors. | Semantic Scholar [semanticscholar.org]
- 8. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a sensitive LC-MS/MS method for the assay of four PARP inhibitors in human plasma and its application in ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring [mdpi.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Metabolic Stability Assays [merckmillipore.com]
PARPYnD as a Therapeutic Agent: A Comparative Guide
This guide provides a comparative analysis of PARPYnD, a novel photoaffinity probe for Poly (ADP-ribose) polymerase (PARP) enzymes, against established PARP inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of new agents in the PARP inhibitor class. The guide details the underlying signaling pathways, presents comparative potency data, and outlines standard experimental protocols for validation.
The Role of PARP in DNA Repair and Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand breaks (SSBs) in DNA. In healthy cells, if this repair fails and the SSB progresses to a more lethal double-strand break (DSB) during replication, the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2, efficiently repairs the damage.
However, in cancers with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. These cancer cells become heavily reliant on PARP-mediated SSB repair for survival. Inhibiting PARP in these HR-deficient cells prevents the repair of SSBs, leading to their accumulation and conversion into DSBs. Without a functional HR pathway to repair them, these DSBs cause genomic instability and cell death. This concept, where a deficiency in two different pathways leads to cell death while a deficiency in either one alone does not, is known as "synthetic lethality".[1][2]
PARP inhibitors exert their effect not just by inhibiting the enzyme's catalytic activity but also by "trapping" the PARP enzyme on the DNA at the site of the break.[2][3] This trapped PARP-DNA complex is highly cytotoxic as it interferes with DNA replication, leading to cell death.[2][4] The trapping efficiency varies among different inhibitors and is a key determinant of their overall potency.[3][4]
Comparative Analysis of PARP Inhibitors
This compound is a photoaffinity probe based on the triple PARP1/2/6 inhibitor AZ9482.[5] Its primary utility is in research settings to identify and characterize PARP enzyme interactions. However, its inhibitory activity provides a basis for comparison with clinically approved PARP inhibitors. The following tables summarize the enzymatic inhibitory potency (IC50) of this compound and leading therapeutic PARP inhibitors.
Table 1: Inhibitory Potency (IC50) of this compound Data represents the concentration of the inhibitor required to reduce the enzymatic activity by 50% in a cell-free assay.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP6 IC50 (nM) |
| This compound | 38 | 6 | 230 |
| Source: MedchemExpress[5] |
Table 2: Comparative Inhibitory Potency (IC50) of Clinically Advanced PARP Inhibitors Values represent median IC50s compiled from multiple studies and may vary based on assay conditions.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Status |
| Olaparib | 0.5 - 1.0 | 0.2 - 0.3 | FDA Approved |
| Rucaparib | ~1.0 | ~0.3 | FDA Approved |
| Niraparib | ~4.0 | ~2.0 | FDA Approved |
| Talazoparib | ~0.5 | ~0.2 | FDA Approved |
| Veliparib | ~5.0 | ~4.0 | Clinical Trials |
| Source: Compiled from multiple preclinical studies.[4][6][7] |
Based on its enzymatic IC50 values, this compound is a potent inhibitor of PARP2, with activity comparable to or exceeding that of some clinically used agents.[5][6] Its inhibition of PARP1 is less potent than the leading approved drugs like Olaparib and Talazoparib.[5][6] It is important to note that direct therapeutic efficacy also depends on other factors such as PARP trapping ability, cell permeability, and pharmacokinetic properties, for which public data on this compound is not available.[7]
Standardized Experimental Validation Workflow
The preclinical validation of a potential PARP inhibitor follows a standardized workflow to establish its potency, selectivity, and efficacy. This process moves from cell-free biochemical assays to cell-based models and finally to in vivo animal studies.
Key Experimental Protocols
Below are detailed methodologies for two foundational experiments in the validation of PARP inhibitors.
PARP1 Enzymatic Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.
Principle: Recombinant PARP1 is incubated in histone-coated microplate wells with activated DNA and the substrate NAD+. The enzyme adds poly(ADP-ribose) (PAR) chains to the histone proteins. An anti-PAR antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody is used to detect the level of PARylation. The colorimetric signal is inversely proportional to the inhibitory activity of the test compound.
Detailed Protocol:
-
Plate Coating: Coat a 96-well plate with histone protein and block non-specific binding sites.
-
Reaction Setup: To each well, add 70 µL of reaction buffer containing NAD+ (e.g., 6 µmol/L) and an activator like sheared salmon sperm DNA (e.g., 100 µg/mL).[8]
-
Compound Addition: Add 10 µL of the test compound (e.g., this compound) at various concentrations (typically a serial dilution) or a vehicle control (e.g., DMSO).
-
Enzyme Addition: Initiate the reaction by adding 20 µL of recombinant human PARP1 enzyme (e.g., 10 ng/well).[8] Incubate for 90 minutes at room temperature.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBST) to remove unbound reagents.
-
Primary Antibody: Add 100 µL of a primary antibody that specifically recognizes PAR (e.g., anti-PAR polyclonal antibody) and incubate for 90 minutes.[8]
-
Secondary Antibody: After another wash step, add 100 µL of an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) and incubate for 30 minutes.[8]
-
Detection: Following a final wash, add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution (e.g., 2 mol/L H₂SO₄).[8]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS-based)
This assay measures the effect of a compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Principle: This colorimetric assay is based on the reduction of a tetrazolium salt (e.g., MTT or MTS) by metabolically active cells.[9][10] Dehydrogenase enzymes in viable cells convert the tetrazolium salt into a colored formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Plating: Seed cancer cells (e.g., a BRCA1-mutant breast cancer line like MDA-MB-436) into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere for 24 hours.[11][12]
-
Compound Treatment: Treat the cells with the PARP inhibitor at a range of concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[11]
-
Reagent Addition: Add the MTT or MTS reagent to each well (e.g., 10-20 µL per 100 µL of medium) and incubate for 1-4 hours at 37°C.[9]
-
Solubilization (for MTT assay): If using MTT, add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.[9] This step is not needed for MTS, as its product is soluble in the culture medium.[10]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[9]
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 or GI50 (concentration for 50% inhibition of growth) from the resulting dose-response curve.
References
- 1. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. PARP1 enzyme inhibition assays [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. 4.3. Cell Viability Assay [bio-protocol.org]
- 12. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of PARP Inhibitor Research Findings for Neurodegenerative Applications
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Poly (ADP-ribose) Polymerase (PARP) inhibitors, with a focus on their potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's Disease. The information is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of PARP inhibition and its relevance beyond oncology. This document summarizes key research findings, compares the performance of different PARP inhibitors, and provides detailed experimental protocols for their evaluation. The photoaffinity probe PARPYnD is highlighted as a tool for target engagement and identification studies.
Executive Summary
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme involved in DNA repair and cell death pathways. Hyperactivation of PARP1 has been implicated in the pathogenesis of Parkinson's Disease through a form of programmed cell death known as parthanatos. This has led to the investigation of PARP inhibitors, originally developed for cancer therapy, as potential neuroprotective agents. This guide evaluates several prominent PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, based on their biochemical potency and cellular activity. Furthermore, it outlines standard experimental procedures to assess their efficacy in preclinical models of Parkinson's Disease and provides an overview of alternative therapeutic strategies.
Data Presentation
Table 1: Comparative Potency of Clinically Relevant PARP Inhibitors
| Inhibitor | Target(s) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping Potency | Reference |
| Olaparib | PARP1, PARP2 | ~1.2 - 5 | ~0.41 - 1 | +++ | [1][2] |
| Rucaparib | PARP1, PARP2, PARP3 | ~0.65 | ~0.08 | +++ | [2][3] |
| Talazoparib | PARP1, PARP2 | ~0.56 | ~0.15 | +++++ | [1][4] |
| Niraparib | PARP1, PARP2 | ~3.8 | ~2.1 | ++++ | [1][3] |
| Veliparib | PARP1, PARP2 | ~5 | ~2-4 | + | [1][5] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%. Lower values indicate higher potency.[1][6] PARP trapping refers to the ability of the inhibitor to lock the PARP enzyme onto DNA, leading to cytotoxic DNA double-strand breaks. The potency is represented qualitatively based on available literature.[4][5][7]
Table 2: Comparison of PARP Inhibitors with Alternative Parkinson's Disease Therapies
| Therapeutic Strategy | Mechanism of Action | Key Advantages | Key Limitations |
| PARP Inhibitors | Inhibition of PARP1 hyperactivation, prevention of parthanatos-mediated neuronal cell death. | Neuroprotective, potential to slow disease progression. | Primarily preclinical data for neurodegeneration; potential for off-target effects. |
| Levodopa | Precursor to dopamine, replenishes depleted dopamine levels in the brain. | Gold standard for symptomatic relief of motor symptoms. | Long-term use can lead to motor fluctuations and dyskinesias. |
| Dopamine Agonists | Mimic the action of dopamine in the brain. | Effective for motor symptoms, can be used as monotherapy or adjunct to levodopa. | Can cause side effects like hallucinations, swelling, and compulsive behaviors. |
| MAO-B Inhibitors | Inhibit the breakdown of dopamine in the brain. | Modest symptomatic benefit, may have neuroprotective effects. | Can interact with certain foods and medications. |
| Deep Brain Stimulation (DBS) | Electrical stimulation of specific brain regions to regulate abnormal signaling. | Effective for advanced motor symptoms not well-controlled by medication. | Invasive surgical procedure with potential complications. |
Experimental Protocols
Protocol 1: In Vitro Evaluation of PARP Inhibitor Neuroprotective Efficacy
This protocol outlines a method for assessing the ability of PARP inhibitors to protect neuronal cells from toxin-induced cell death, a common preclinical model for Parkinson's Disease.
1. Cell Culture and Differentiation:
- Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.
- Induce neuronal differentiation using agents such as retinoic acid for 5-7 days.
2. Toxin-Induced Neurotoxicity Model:
- Expose differentiated neurons to a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, or pre-formed alpha-synuclein fibrils to induce neuronal cell death. A dose-response curve should be established to determine the optimal toxicant concentration.
3. PARP Inhibitor Treatment:
- Pre-treat the neuronal cultures with various concentrations of the PARP inhibitors (e.g., Olaparib, Rucaparib, Talazoparib) for 24 hours prior to toxin exposure.
4. Assessment of Neuronal Viability:
- Following toxin exposure (typically 24-48 hours), assess cell viability using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[8]
- Perform immunofluorescence staining for neuronal markers (e.g., tyrosine hydroxylase for dopaminergic neurons) and nuclear stains (e.g., DAPI) to visualize and quantify neuronal survival.
5. Data Analysis:
- Calculate the percentage of neuroprotection conferred by each PARP inhibitor at different concentrations relative to the toxin-treated control.
- Determine the EC50 (half-maximal effective concentration) for neuroprotection for each inhibitor.
Protocol 2: In Vivo Assessment of PARP Inhibitor Efficacy in an MPTP Mouse Model of Parkinson's Disease
This protocol describes the use of the MPTP mouse model to evaluate the neuroprotective effects of PARP inhibitors in a living organism.[9][10][11][12]
1. Animal Model:
2. MPTP Administration:
- Administer MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals to induce significant loss of dopaminergic neurons in the substantia nigra.[9][12]
3. PARP Inhibitor Treatment:
- Administer the PARP inhibitor (e.g., via oral gavage or intraperitoneal injection) starting before or after MPTP administration, depending on the study design (prophylactic or therapeutic). Treatment is typically continued for several days.
4. Behavioral Analysis:
- Perform behavioral tests such as the rotarod test or open-field test to assess motor coordination and activity before and after MPTP and inhibitor treatment.[11]
5. Neurochemical Analysis:
- At the end of the study, sacrifice the animals and dissect the striatum.
- Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.[11]
6. Histological Analysis:
- Perfuse and fix the brains.
- Perform immunohistochemical staining for tyrosine hydroxylase (TH) on sections of the substantia nigra and striatum to quantify the number of surviving dopaminergic neurons and the density of their nerve terminals.[11]
7. Data Analysis:
- Compare the behavioral performance, neurochemical levels, and neuronal counts between the vehicle-treated MPTP group and the PARP inhibitor-treated MPTP groups to determine the extent of neuroprotection.
Protocol 3: Photoaffinity Labeling with this compound for Target Engagement
This protocol provides a general workflow for using the photoaffinity probe this compound to identify and validate the targets of PARP inhibitors in a cellular context.[13][14][15][16][17]
1. Cell Treatment:
- Incubate neuronal cells with this compound for a specified period to allow for cellular uptake and binding to target proteins.
- For competition experiments, pre-incubate a parallel set of cells with an excess of the unlabeled PARP inhibitor before adding this compound.
2. UV Crosslinking:
- Expose the cells to UV light (typically 350-365 nm) to induce a covalent bond between this compound and its binding partners.[13]
3. Cell Lysis and Protein Extraction:
- Lyse the cells and extract the total protein content.
4. Enrichment of Labeled Proteins:
- This compound contains a "clickable" alkyne group. Use click chemistry to attach a biotin tag to the alkyne.
- Enrich the biotin-tagged proteins using streptavidin-coated beads.[13]
5. Protein Identification:
- Elute the enriched proteins from the beads and separate them by SDS-PAGE.
- Excise the protein bands of interest and identify them using mass spectrometry.
6. Validation:
- Confirm the interaction between the identified target protein and the PARP inhibitor using orthogonal methods such as Western blotting or surface plasmon resonance.
Mandatory Visualization
Caption: PARP1-mediated parthanatos cell death pathway and the inhibitory action of PARP inhibitors.
Caption: A generalized experimental workflow for evaluating the neuroprotective effects of PARP inhibitors.
References
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
Decoding Specificity: A Comparative Guide to PARP Inhibitor Mechanisms
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the mechanism of action and specificity of Poly (ADP-ribose) polymerase (PARP) inhibitors is critical for advancing cancer therapeutics. While broadly classified as inhibitors of PARP enzymes, individual agents exhibit distinct profiles in their potency, on-target and off-target activities, and their ability to trap PARP on DNA. This guide provides a comparative analysis of leading PARP inhibitors, supported by experimental data and detailed methodologies, to illuminate these critical differences.
On-Target Specificity: Beyond Pan-PARP Inhibition
The primary mechanism of action for PARP inhibitors is the competitive inhibition of NAD+ binding to the catalytic domain of PARP enzymes, primarily PARP1 and PARP2, which are crucial for DNA single-strand break repair.[1] However, the potency and selectivity against different PARP isoforms can vary.
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for several clinically approved PARP inhibitors against PARP1 and PARP2.
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| Olaparib | ~1.2-5 | ~1-2 | [2][3] |
| Rucaparib | ~1.4 | ~0.3 | [3][4] |
| Niraparib | ~3.8 | ~2.1 | [2] |
| Talazoparib | ~0.6 | ~0.2 | [3] |
| Veliparib | ~5.2 | ~2.9 | [2] |
Note: IC50 values can vary depending on the specific assay conditions.
The "Trapping" Phenomenon: A Key Differentiator
Beyond catalytic inhibition, a crucial aspect of PARP inhibitor efficacy is their ability to "trap" PARP1 and PARP2 on damaged DNA.[5] This trapping of the PARP-DNA complex is more cytotoxic than the inhibition of PARP's enzymatic activity alone, as it can lead to stalled replication forks and the formation of double-strand breaks.[6] The potency of PARP trapping varies significantly among different inhibitors and does not always correlate with their catalytic inhibitory activity.[2]
Comparative PARP Trapping Potency
| PARP Inhibitor | Relative PARP Trapping Potency | Reference(s) |
| Talazoparib | Most Potent (~~100-fold > Olaparib/Rucaparib) | [3][7] |
| Niraparib | More Potent > Olaparib | [2][7] |
| Olaparib | Potent | [2][4] |
| Rucaparib | Potent | [4][7] |
| Veliparib | Weakest Trapper | [2][6] |
Off-Target Specificity: The Kinome and Beyond
While PARP inhibitors are designed to be selective, they can exhibit off-target effects, most notably on the kinome. These off-target activities can contribute to both therapeutic efficacy and toxicity profiles.[8] Kinome scanning and proteome-wide profiling are powerful techniques to assess the broader specificity of these inhibitors.
Comparative Off-Target Kinase Inhibition
A kinome scan of four FDA-approved PARP inhibitors at a 10 µM concentration revealed significant differences in their off-target kinase interactions.[9]
| PARP Inhibitor | Notable Off-Target Kinases Inhibited (at submicromolar IC50) | Reference(s) |
| Olaparib | Minimal off-target kinase activity observed in broad screens. | [9] |
| Rucaparib | CDK16, PIM3, DYRK1B | [8] |
| Niraparib | DYRK1A, DYRK1B | [8] |
| Talazoparib | Modest binding to two kinases in a broad screen. | [9] |
| Veliparib | Not extensively profiled in the provided search results. |
A proteome-wide chemical proteomics approach also identified previously unrecognized off-targets for some PARP inhibitors. For instance, rucaparib was found to bind to hexose-6-phosphate dehydrogenase (H6PD) and niraparib to deoxycytidine kinase (DCK).[10]
Experimental Protocols for Assessing Specificity
Accurate assessment of PARP inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for key assays.
PARP Enzymatic Assay (ELISA-based)
This assay quantifies the enzymatic activity of PARP by detecting the product, poly(ADP-ribose) (PAR).
Protocol:
-
Coating: Coat a 96-well plate with a PARP substrate, such as histones.
-
Reaction Initiation: Add the PARP enzyme, biotinylated NAD+, and the test inhibitor to the wells.
-
Incubation: Incubate the plate to allow the PARP reaction to proceed.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate.
-
Measurement: Read the signal intensity, which is proportional to PARP activity.[11]
PARP Trapping Assay
This cellular assay measures the amount of PARP enzyme trapped on chromatin.
Protocol:
-
Cell Treatment: Treat cells with the PARP inhibitor and a DNA-damaging agent (e.g., MMS).
-
Cell Fractionation: Separate the cells into soluble and chromatin-bound fractions.
-
Western Blotting: Perform Western blotting on both fractions using an anti-PARP1 antibody.
-
Quantification: Quantify the amount of PARP1 in the chromatin-bound fraction. An increase in chromatin-bound PARP1 indicates trapping.[12]
Kinome Scanning
This high-throughput in vitro binding assay assesses the interaction of a compound with a large panel of kinases.
Protocol:
-
Competition Assay: The test compound is incubated with a kinase panel where each kinase is fused to a DNA tag.
-
Immobilization: An immobilized ligand that binds to the active site of the kinases is introduced.
-
Quantification: The amount of kinase that binds to the immobilized ligand versus remaining in solution is quantified, typically using quantitative PCR of the DNA tags. A higher amount of kinase in solution indicates that the test compound has competed off the immobilized ligand.[9]
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, confirming target engagement.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound.
-
Heating: Heat the cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Detect the amount of soluble target protein (e.g., PARP1) at each temperature using methods like Western blotting or AlphaScreen.
-
Analysis: Ligand binding leads to a shift in the melting curve to a higher temperature, indicating target stabilization.[13][14]
Visualizing Mechanisms and Workflows
Mechanism of Action: PARP Inhibition and Trapping
Caption: Mechanism of PARP inhibition and trapping leading to synthetic lethality.
Experimental Workflow: Assessing PARP Inhibitor Specificity
Caption: Workflow for comprehensive assessment of PARP inhibitor specificity.
Conclusion
The specificity of a PARP inhibitor is a multifaceted characteristic defined by its on-target potency, PARP trapping ability, and off-target profile. While all approved PARP inhibitors effectively inhibit the catalytic activity of PARP1 and PARP2, they exhibit significant differences in their trapping potency and off-target interactions. A thorough understanding of these differences, gained through the application of rigorous experimental methodologies, is paramount for the rational design of clinical trials, the prediction of therapeutic outcomes, and the management of adverse effects. This comparative guide serves as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Potent PARP Inhibitors: A Comprehensive Guide
DISCLAIMER: The substance "PARPYnD" is not a recognized chemical identifier. This guide provides essential safety and disposal procedures based on the general characteristics of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of potent pharmaceutical compounds. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using and adhere to your institution's and local authorities' environmental health and safety guidelines.
The effective and safe management of highly potent active pharmaceutical ingredients (HPAPIs), such as PARP inhibitors, is critical in a laboratory setting to protect personnel and the environment.[1][2] This guide offers a procedural framework for the proper disposal of PARP inhibitor waste, ensuring compliance and safety.
Hazard Profile of PARP Inhibitors
PARP inhibitors are potent compounds that require careful handling. Many are classified as hazardous, with potential risks including toxicity if swallowed, skin and eye irritation, and potential damage to fertility or an unborn child.[3][4][5] Always handle these compounds within designated areas and with appropriate engineering controls like fume hoods or isolators.[1][6]
Table 1: General Hazard Summary for PARP Inhibitors (Example: Olaparib)
| Hazard Classification | Description | Primary Route of Exposure | Reference |
|---|---|---|---|
| Acute Oral Toxicity | Toxic or harmful if swallowed. | Ingestion | [3][4][5] |
| Reproductive Toxicity | May damage fertility or the unborn child. | Ingestion, Inhalation, Skin Contact | [3][5] |
| Skin Irritation | Causes skin irritation. | Skin Contact | [3][4] |
| Eye Irritation | Causes serious eye irritation. | Eye Contact | [3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation or damage to organs (e.g., blood) through prolonged or repeated exposure. | Inhalation, Ingestion |[3][4] |
Personal Protective Equipment (PPE) and Handling
Strict adherence to PPE protocols is mandatory when handling PARP inhibitors to minimize exposure.[4][7] A risk assessment should be conducted to determine the specific containment strategies and PPE required for the quantities and operations being performed.[8]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose | Reference |
|---|---|---|---|
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles. | [4][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. | [4][9] |
| Body Protection | Impervious laboratory coat or disposable gown. | Protects skin from contamination. | [4][7] |
| Respiratory Protection | A NIOSH-approved respirator may be required depending on the operation (e.g., handling powders). | Prevents inhalation of airborne particles. |[5][9] |
Step-by-Step Disposal Protocol for PARP Inhibitor Waste
The primary method for the disposal of potent chemical waste is typically incineration by a licensed hazardous waste management vendor.[10][11] Do not dispose of this waste down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the first critical step.
-
Identify Waste Streams: Differentiate between the following types of PARP inhibitor waste:
-
Grossly Contaminated Solids: Unused neat compound, heavily contaminated gloves, weigh boats, and bench paper.
-
Sharps: Contaminated needles, syringes, and scalpels.
-
Liquid Waste: Contaminated solvents, stock solutions, and cell culture media.
-
Contaminated Labware: Empty vials, flasks, and plasticware with residual contamination.
-
-
Use Designated Containers:
Step 2: Labeling and Storage
Clear and accurate labeling is a regulatory requirement.
-
Label Containers: Affix a hazardous waste label to each container as soon as the first item of waste is added.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name of the PARP inhibitor and any other chemical constituents (e.g., solvents).
-
The specific hazard characteristics (e.g., "Toxic," "Reproductive Hazard").
-
The accumulation start date.
-
-
Store Safely: Store waste containers in a designated, secure satellite accumulation area within the laboratory.[12] This area should be under the control of lab personnel and away from heat or ignition sources.[10]
Step 3: Decontamination Procedures
Decontaminate surfaces and equipment to prevent cross-contamination and accidental exposure.
-
Surface Decontamination: For spills or routine cleaning of work surfaces (e.g., fume hood), use a deactivating solution if one is known and validated. If not, use a solvent known to dissolve the compound (e.g., alcohol) followed by a detergent solution.[7][14] All cleaning materials (wipes, paper towels) must be disposed of as hazardous solid waste.[15]
-
Equipment Decontamination: Laboratory equipment must be thoroughly decontaminated before it is removed from the designated area for servicing, surplus, or disposal.[16]
-
Empty Container Management: A container that held a potent hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[17] After proper rinsing, remove or deface the original label before disposing of the container according to institutional policy.[17]
Step 4: Arranging for Final Disposal
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.[11]
-
Documentation: EHS will manage the waste transfer to a licensed hazardous waste disposal facility, which will provide a certificate of destruction, typically via incineration.[11] Maintain all disposal records as required by your institution and regulatory agencies.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural flows for handling PARP inhibitor waste.
Caption: Workflow for PARP inhibitor waste from generation to final disposal.
Caption: General decontamination and rinse procedure for potent compounds.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. qualia-bio.com [qualia-bio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Incorporating highly potent drug products into your facility | CRB Insights [crbgroup.com]
- 9. fishersci.com [fishersci.com]
- 10. usbioclean.com [usbioclean.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. gaiaca.com [gaiaca.com]
- 13. slu.edu [slu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. risk.byu.edu [risk.byu.edu]
- 16. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
